molecular formula C40H51NO13 B14085754 10-Decarbomethoxyaclacinomycin A CAS No. 76264-91-0

10-Decarbomethoxyaclacinomycin A

Katalognummer: B14085754
CAS-Nummer: 76264-91-0
Molekulargewicht: 753.8 g/mol
InChI-Schlüssel: OXPCRXLITLBLEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

10-Decarbomethoxyaclacinomycin A is a useful research compound. Its molecular formula is C40H51NO13 and its molecular weight is 753.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

76264-91-0

Molekularformel

C40H51NO13

Molekulargewicht

753.8 g/mol

IUPAC-Name

7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3

InChI-Schlüssel

OXPCRXLITLBLEY-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A and its Parent Compound, Aclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the biological activities, quantitative data, and specific experimental protocols for 10-Decarbomethoxyaclacinomycin A is limited in publicly available scientific literature. This guide provides comprehensive information on its well-studied parent compound, Aclacinomycin A (Aclarubicin), and contextualizes the known information about this compound within that framework.

Introduction

This compound is a derivative of Aclacinomycin A, a significant member of the anthracycline class of antibiotics. Aclacinomycin A is produced by the bacterium Streptomyces galilaeus and exhibits potent antineoplastic properties.[1] It is considered a second-generation anthracycline, offering potential advantages over earlier compounds like doxorubicin and daunorubicin, such as a different mechanism of action and potentially reduced cardiotoxicity.[2][3] this compound is understood to be a product of the enzymatic activity of Aclacinomycin methylesterase (RdmC), an enzyme involved in the biosynthesis of Aclacinomycin.[2][4]

This guide will primarily focus on the extensive data available for Aclacinomycin A, providing a deep dive into its mechanism of action, experimental data, and relevant protocols, while also presenting the specific, albeit limited, findings related to this compound.

Chemical and Physical Properties

While detailed experimental data for this compound is sparse, some basic properties are known.

PropertyThis compoundAclacinomycin A (Aclarubicin)
Molecular Formula C40H51NO13C42H53NO15
Molecular Weight 753.8 g/mol 811.9 g/mol
Synonyms -Aclarubicin, NSC-208734
CAS Number 76264-91-057576-44-0

Mechanism of Action of Aclacinomycin A

Aclacinomycin A exhibits a multi-faceted mechanism of action, distinguishing it from other anthracyclines. Its primary modes of action include:

  • DNA Intercalation: Like other anthracyclines, Aclacinomycin A can insert itself between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, thereby inhibiting the proliferation of rapidly dividing cancer cells.[5]

  • Topoisomerase Inhibition: A key feature of Aclacinomycin A is its ability to inhibit both topoisomerase I and topoisomerase II.[6][7] This dual inhibitory action prevents the proper unwinding and re-ligation of DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[5]

  • Generation of Reactive Oxygen Species (ROS): The metabolic activation of Aclacinomycin A can lead to the production of ROS. This induces oxidative stress within cancer cells, damaging cellular components and contributing to its cytotoxic effects.[5]

  • Inhibition of Macromolecular Synthesis: Aclacinomycin A has been shown to inhibit the synthesis of nucleic acids, with a particular potency against RNA synthesis.[6]

  • Proteasome Inhibition: There is evidence to suggest that Aclacinomycin A can inhibit the 26S proteasome complex and ubiquitin-ATP-dependent proteolysis, interfering with cellular protein degradation pathways that are crucial for cancer cell survival.[6]

Signaling Pathway Diagram

AclacinomycinA_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AclacinomycinA Aclacinomycin A DNA DNA AclacinomycinA->DNA Intercalation TopoI Topoisomerase I AclacinomycinA->TopoI Inhibition TopoII Topoisomerase II AclacinomycinA->TopoII Inhibition Proteasome 26S Proteasome AclacinomycinA->Proteasome Inhibition ROS Reactive Oxygen Species (ROS) AclacinomycinA->ROS Generation Replication DNA Replication & Transcription DNA->Replication TopoI->Replication DNABreaks DNA Strand Breaks TopoI->DNABreaks TopoII->Replication TopoII->DNABreaks Apoptosis Apoptosis Replication->Apoptosis inhibition leads to DNABreaks->Apoptosis Proteasome->Apoptosis contributes to ROS->Apoptosis

Figure 1. Simplified signaling pathway of Aclacinomycin A's multifaceted mechanism of action in a cancer cell.

Quantitative Data for Aclacinomycin A

The following table summarizes some of the available quantitative data for the biological activity of Aclacinomycin A.

AssayCell Line / SystemEndpointValueReference
Ubiquitin-ATP-dependent Proteolysis InhibitionRabbit ReticulocytesIC5052 µM[6]
Topoisomerase II Catalytic Activity Inhibition--Effective at 0-2.4 µM[6]
Antitumor ActivityMice with Leukemia P-388Tumor Growth InhibitionDose-dependent (0.75-6 mg/kg, IP)[6]
Antitumor ActivityMice with Leukemia L-1210Antitumor EffectEffective at 0.6-20 mg/kg (Oral)[6]
Acute ToxicityMiceLD50 (Intravenous)35.6 mg/kg[6]
Acute ToxicityMiceLD50 (Oral)76.5 mg/kg[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key experimental methodologies used to characterize Aclacinomycin A.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of Aclacinomycin A on cancer cell lines.

  • Methodology:

    • Cell Culture: V79 and irs-2 cell lines are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Aclacinomycin A (e.g., 0-1.8 µM) for a specified duration (e.g., 3 hours).

    • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.

    • Data Analysis: The percentage of viable cells is calculated relative to an untreated control, and IC50 values (the concentration at which 50% of cell growth is inhibited) can be determined.

Topoisomerase II Inhibition Assay
  • Objective: To assess the inhibitory effect of Aclacinomycin A on the catalytic activity of topoisomerase II.

  • Methodology:

    • Reaction Mixture: A reaction mixture is prepared containing purified topoisomerase II, a DNA substrate (e.g., supercoiled plasmid DNA), and ATP in an appropriate buffer.

    • Inhibitor Addition: Aclacinomycin A is added to the reaction mixture at various concentrations (e.g., 0-2.4 µM).

    • Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow for the topoisomerase-mediated DNA relaxation.

    • Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

In Vivo Antitumor Activity Model
  • Objective: To evaluate the antitumor efficacy of Aclacinomycin A in a living organism.

  • Methodology:

    • Animal Model: A suitable animal model, such as DBA/2 mice, is used.

    • Tumor Implantation: The mice are inoculated with a cancer cell line, for example, Leukemia P-388 cells.

    • Treatment Regimen: Aclacinomycin A is administered to the mice at various doses (e.g., 0.75-6 mg/kg) via a specific route (e.g., intraperitoneal injection) for a defined period (e.g., daily for 10 days).

    • Efficacy Evaluation: The antitumor effect is evaluated by monitoring parameters such as tumor size, animal survival rate, and body weight changes compared to a control group receiving a vehicle.

The Role of this compound

The available literature suggests that this compound is primarily studied in the context of the biosynthesis of Aclacinomycin. The enzyme Aclacinomycin methylesterase (RdmC) from Streptomyces purpurascens catalyzes the removal of the methoxy group from the C-15 position of Aclacinomycin precursors.[2] The crystal structure of RdmC has been determined in complex with 10-decarboxymethylaclacinomycin A, which acts as a product analogue.[4] This structural information is crucial for understanding the enzyme's mechanism and substrate specificity.[4]

Experimental Workflow Diagram

RdmC_Workflow cluster_workflow Structural Analysis of RdmC ProteinExpression Expression and Purification of RdmC Crystallization Crystallization of RdmC with This compound ProteinExpression->Crystallization XrayDiffraction X-ray Diffraction Data Collection Crystallization->XrayDiffraction StructureDetermination Structure Determination and Refinement XrayDiffraction->StructureDetermination StructuralAnalysis Analysis of Enzyme-Ligand Interactions StructureDetermination->StructuralAnalysis MechanismInference Inference of Catalytic Mechanism StructuralAnalysis->MechanismInference

Figure 2. A generalized experimental workflow for the structural analysis of Aclacinomycin methylesterase (RdmC) with its product analogue.

Conclusion and Future Directions

Aclacinomycin A remains a compound of significant interest in oncology due to its broad-spectrum antitumor activity and distinct mechanism of action compared to other anthracyclines. The detailed understanding of its biological effects provides a solid foundation for further research and clinical application.

The role of this compound appears to be primarily as an intermediate or analogue in the biosynthetic pathway of Aclacinomycin. While direct studies on its own biological activity are not widely reported, its use in structural studies of key biosynthetic enzymes like RdmC is invaluable.

Future research could focus on several areas:

  • Investigating the specific biological activities of this compound: Does this derivative possess any unique cytotoxic or other biological properties?

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the decarbomethoxy functional group influences the activity of the Aclacinomycin scaffold could inform the design of novel, more potent, and less toxic anthracycline derivatives.

  • Combination Therapies: Exploring the synergistic effects of Aclacinomycin A with other anticancer agents could lead to more effective treatment regimens.

This guide has aimed to provide a comprehensive overview for researchers and professionals in drug development, summarizing the current knowledge on Aclacinomycin A and its derivative, this compound, and highlighting avenues for future investigation.

References

A Technical Guide to 10-Decarbomethoxyaclacinomycin A Production in Streptomyces galilaeus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of 10-decarbomethoxyaclacinomycin A and its parent compound, aclacinomycin A, using the filamentous bacterium Streptomyces galilaeus. This document details the biosynthetic pathways, quantitative production data, and detailed experimental protocols relevant to the cultivation of S. galilaeus, extraction and purification of aclacinomycins, and genetic manipulation of the organism.

Introduction

Aclacinomycin A, an anthracycline antibiotic, is a potent antitumor agent produced by various strains of Streptomyces galilaeus.[1][2] It is a glycoside composed of a polyketide aglycone, aklavinone, and a trisaccharide chain. The biosynthesis of aclacinomycin A is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, including glycosyltransferases and oxidoreductases.[1] Understanding and optimizing the production of aclacinomycin A and its analogues, such as this compound, is of significant interest for the development of novel anticancer therapeutics. This guide serves as a technical resource for researchers and professionals working on the discovery, development, and production of these valuable secondary metabolites.

Quantitative Production of Aclacinomycins

The production of aclacinomycins by Streptomyces galilaeus can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize the reported quantitative data on aclacinomycin production.

Table 1: Aclacinomycin Production in Wild-Type and Mutant Streptomyces Strains

StrainCompound(s)TiterReference(s)
Streptomyces galilaeus MA144-M1 (ATCC 31133)Aclacinomycin A35 µg/mL[2]
Aclacinomycin B15 µg/mL[2]
Streptomyces galilaeus OBB-731 (ATCC 31615)Aclacinomycins A and B (total)~530 mg/L
Streptomyces lavendofoliae DKRS (mutant)Aclacinomycin A125 mg/L[1]
Recombinant Streptomyces strainAklavinone15–20 mg/L[1]

Table 2: Genetically Engineered Streptomyces galilaeus for Novel Aclacinomycin Production

Parent StrainGenetic ModificationProduced Compound(s)NotesReference(s)
S. galilaeusIntroduction of rhodomycin biosynthesis genes (rdmB, rdmC, rdmE) from S. purpurascens10-decarbomethoxyaclacinomycin T, Rhodomycin BRdmC converts aclacinomycin T to 15-demethoxyaclacinomycin T, which is then converted by RdmB.[3]
S. galilaeus ATCC 31133Expression of doxorubicin resistance genes (drrA, drrB) and aklavinone 11-hydroxylase (dnrF)11-hydroxyaclacinomycin ADemonstrates the potential for producing hybrid anthracyclines.[1]

Biosynthetic and Regulatory Pathways

The production of aclacinomycin A is a multi-step process involving a complex interplay of biosynthetic enzymes and regulatory proteins.

Aclacinomycin A Biosynthetic Pathway

The biosynthesis of aclacinomycin A begins with the formation of the aklavinone aglycone by a type II polyketide synthase. This is followed by a series of glycosylation steps where three deoxy-sugar residues (L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose) are attached. The final step involves the oxidation of the terminal sugar residue.

Aclacinomycin A Biosynthetic Pathway Propionyl_CoA Propionyl-CoA + 9x Malonyl-CoA PKS Type II Polyketide Synthase (akn gene cluster) Propionyl_CoA->PKS Aklavinone Aklavinone PKS->Aklavinone Aclacinomycin_T Aclacinomycin T Aklavinone->Aclacinomycin_T Glycosylation (Rhodosamine) Aclacinomycin_Y Aclacinomycin Y Aclacinomycin_T->Aclacinomycin_Y Glycosylation (2-deoxy-L-fucose) 10-decarbomethoxyaclacinomycin_T 10-decarbomethoxy- aclacinomycin T Aclacinomycin_T->10-decarbomethoxyaclacinomycin_T RdmB, RdmC (decarboxylation & hydroxylation) Aclacinomycin_A Aclacinomycin A Aclacinomycin_Y->Aclacinomycin_A Glycosylation (L-cinerulose)

Caption: Biosynthetic pathway of aclacinomycin A and the formation of 10-decarbomethoxyaclacinomycin T.

Regulatory Network of Aclacinomycin Biosynthesis

The biosynthesis of aclacinomycin is tightly regulated at the transcriptional level by a network of pathway-specific and global regulatory proteins.

Regulatory Network of Aclacinomycin Biosynthesis Environmental_Signals Environmental Signals (e.g., nutrient limitation) Global_Regulators Global Regulators (e.g., SARPs, Two-Component Systems) Environmental_Signals->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (AknI, AknO) Global_Regulators->Pathway_Specific_Regulators Activation Aclacinomycin_BGC Aclacinomycin Biosynthetic Gene Cluster (akn) Pathway_Specific_Regulators->Aclacinomycin_BGC Activation Aclacinomycin_Production Aclacinomycin Production Aclacinomycin_BGC->Aclacinomycin_Production

Caption: Simplified regulatory cascade for aclacinomycin production in Streptomyces galilaeus.

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. galilaeus, extraction and purification of aclacinomycins, and genetic manipulation.

Fermentation for Aclacinomycin Production

This protocol is adapted from a high-yield process described for S. galilaeus OBB-731.

4.1.1. Media Preparation

  • Seed Medium:

    • Glucose: 10 g/L

    • Soluble Starch: 20 g/L

    • Soybean Meal: 25 g/L

    • Yeast Extract: 5 g/L

    • CaCO₃: 2 g/L

    • Adjust pH to 7.0 before sterilization.

  • Production Medium:

    • Glucose: 40 g/L

    • Soybean Meal: 30 g/L

    • Corn Steep Liquor: 10 g/L

    • (NH₄)₂SO₄: 2 g/L

    • K₂HPO₄: 0.5 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • CaCO₃: 3 g/L

    • Adjust pH to 7.2 before sterilization.

4.1.2. Fermentation Procedure

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial stock of S. galilaeus.

  • Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48 hours.

  • Transfer 5 mL of the seed culture to a 2 L bioreactor containing 1 L of production medium.

  • Carry out the fermentation at 28°C with an aeration rate of 1 vvm and agitation at 300-500 rpm. Maintain the pH between 6.5 and 7.5.

  • Monitor the production of aclacinomycins by HPLC analysis of culture extracts starting from day 3 of fermentation.

  • Harvest the culture after 6-7 days, when the production of aclacinomycins has reached its maximum.

Extraction and Purification of Aclacinomycins
  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the mycelial cake with a suitable organic solvent such as acetone or methanol.

  • Combine the solvent extract with the culture filtrate and extract with an equal volume of chloroform or ethyl acetate at a neutral pH.

  • Concentrate the organic phase under reduced pressure to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform-methanol or toluene-methanol.[2]

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

  • Combine the fractions containing the desired aclacinomycin(s) and evaporate the solvent to obtain the purified product.

Genetic Manipulation: Protoplast Transformation

This protocol provides a general method for introducing plasmid DNA into S. galilaeus.

4.3.1. Protoplast Formation

  • Grow S. galilaeus in a suitable liquid medium (e.g., YEME with 0.5% glycine) to the late exponential phase.

  • Harvest the mycelium by centrifugation and wash with a 10.3% sucrose solution.

  • Resuspend the mycelium in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.

  • Gently pipette the suspension to aid in protoplast release.

  • Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments.

  • Collect the protoplasts by centrifugation and wash with P buffer.

4.3.2. Transformation

  • Resuspend the protoplasts in P buffer to a concentration of approximately 10⁹ protoplasts/mL.

  • Mix 100 µL of the protoplast suspension with 1-5 µg of plasmid DNA.

  • Immediately add 0.5 mL of a 25% polyethylene glycol (PEG) 1000 solution in P buffer and mix gently.

  • Plate the transformation mixture onto a suitable regeneration medium (e.g., R2YE).

  • Incubate the plates at 28°C for 16-24 hours.

  • Overlay the plates with a soft agar containing an appropriate antibiotic for selection.

  • Continue incubation until transformant colonies appear.

Conclusion

This technical guide provides a foundational understanding of the production of this compound and related compounds from Streptomyces galilaeus. The presented data and protocols offer a starting point for researchers to optimize fermentation processes, genetically engineer strains for improved yields and novel products, and develop robust purification strategies. Further research into the complex regulatory networks and the application of synthetic biology tools will undoubtedly lead to significant advancements in the production of these clinically important antitumor agents.

References

The Biosynthetic Pathway of 10-Decarbomethoxyaclacinomycin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity, produced by various Streptomyces species. Its biosynthesis has been a subject of extensive research, not only to understand its natural production but also to engineer novel, more effective derivatives. A key group of these derivatives are the 10-decarbomethoxyaclacinomycins, which lack the carbomethoxy group at the C-10 position of the aglycone backbone. This modification can significantly impact the biological activity of the parent compound. This technical guide provides a comprehensive overview of the biosynthesis of 10-decarbomethoxyaclacinomycin A, focusing on the core enzymatic steps, available quantitative data, and the experimental protocols used to elucidate this pathway.

Core Biosynthesis of the Aklavinone Aglycone

The biosynthesis of aclacinomycins, and by extension their 10-decarbomethoxy derivatives, begins with the formation of the tetracyclic aglycone, aklavinone. This process is orchestrated by a type II polyketide synthase (PKS) system in Streptomyces galilaeus. The assembly of the polyketide chain initiates with a propionyl-CoA starter unit and nine malonyl-CoA extender units.[1] This process involves a minimal PKS complex consisting of a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP).[1][2] Subsequent cyclization and aromatization reactions, catalyzed by additional enzymes in the gene cluster, lead to the formation of the characteristic tetracyclic ring structure of aklavinone.[1][2]

The Crucial C-10 Modification: Decarbomethoxylation

The defining step in the formation of this compound is the removal of the carbomethoxy group at the C-10 position of an aclacinomycin intermediate. This is not a direct modification of aklavinone but occurs after glycosylation. The key enzymes responsible for this transformation are found in the rhodomycin biosynthetic gene cluster from Streptomyces purpurascens and have been successfully used to modify aclacinomycins.[3][4]

The process involves a two-step enzymatic cascade acting on a glycosylated intermediate, typically aclacinomycin T (aklavinone with one rhodosamine sugar attached):

  • Demethylation by RdmC (Aclacinomycin Methyl Esterase): The first step is the removal of the methyl group from the C-15 methylester of aclacinomycin T, converting it to 15-demethoxyaclacinomycin T.[3][4]

  • Decarboxylation and Hydroxylation by RdmB (Aclacinomycin-10-hydroxylase): The subsequent and critical step is catalyzed by RdmB. This enzyme first removes the carboxylic acid group at C-10 and then hydroxylates the same position, yielding 10-decarbomethoxy-10-hydroxyaclacinomycin T (which is an intermediate in the rhodomycin B biosynthesis).[3][4][5] The product is effectively a 10-decarbomethoxy derivative.

Quantitative Data

While extensive quantitative data for the entire pathway is limited in the publicly available literature, some key kinetic parameters for the C-10 modification enzymes have been determined.

EnzymeSubstrateApparent Km (µM)Notes
RdmCAclacinomycin T15.5RdmC activity is highest on the monosaccharide derivative (Aclacinomycin T) and decreases significantly (70-90%) with di- and tri-glycosylated substrates. Aclacinomycin A acts as a competitive inhibitor.[3][4]
RdmB15-demethoxyaclacinomycin TNot ReportedThe activity of RdmB is also highest on the monosaccharide derivative.[3][4]

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound from the central intermediate, aklavinone.

Biosynthesis_Pathway Aklavinone Aklavinone Aclacinomycin_T Aclacinomycin T Aklavinone->Aclacinomycin_T Glycosylation (AknS/AknT) Demethoxy_AcmT 15-demethoxyaclacinomycin T Aclacinomycin_T->Demethoxy_AcmT RdmC (Demethylation) Decarbomethoxy_AcmT 10-decarbomethoxy- 10-hydroxyaclacinomycin T Demethoxy_AcmT->Decarbomethoxy_AcmT RdmB (Decarboxylation & Hydroxylation) Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_purification Protein Purification Clone_rdmB Clone rdmB gene Expression_Host Transform Expression Host (e.g., S. lividans or E. coli) Clone_rdmB->Expression_Host Clone_rdmC Clone rdmC gene Clone_rdmC->Expression_Host Induce_Expression Induce Protein Expression Expression_Host->Induce_Expression Cell_Harvest Harvest Cells Induce_Expression->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation/Filtration) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity_Chromatography Purity_Analysis Purity Analysis (SDS-PAGE) Affinity_Chromatography->Purity_Analysis

References

10-Decarbomethoxyaclacinomycin A molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent antitumor activities. Understanding its molecular characteristics is fundamental to its application in research and drug development.

PropertyValue
Molecular Formula C40H51NO13
Molecular Weight 753.8 g/mol
CAS Number 76264-91-0
Chemical Structure (Structure rendering not available)

Mechanism of Action and Biological Activity

As a member of the anthracycline family, the primary mechanism of action of this compound is believed to be the inhibition of topoisomerases I and II.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the topoisomerase-DNA covalent complexes, anthracyclines introduce DNA strand breaks, which subsequently trigger apoptotic cell death in rapidly proliferating cancer cells.[1][2]

The biological activity of this compound is closely related to its parent compound, Aclacinomycin A. Aclacinomycin A has been shown to be a dual inhibitor of topoisomerase I and II and induces apoptosis in various cancer cell lines.[3] It also inhibits the synthesis of nucleic acids, particularly RNA.[4]

Cytotoxicity Data

While specific cytotoxicity data for this compound is limited in publicly available literature, the data for the closely related Aclacinomycin A provides valuable insight into its potential efficacy.

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer0.27
HepG2Hepatoma carcinoma0.32
MCF-7Breast cancer0.62

Data presented is for Aclacinomycin A and serves as a proxy for this compound due to structural similarity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and related anthracyclines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[5]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the inhibitory effect of the compound on the catalytic activity of topoisomerase I.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Supercoiled plasmid DNA (e.g., pBR322) (200-500 ng)

      • Topoisomerase I reaction buffer (10X)

      • Purified human Topoisomerase I (1-2 units)

      • Varying concentrations of this compound or vehicle control (DMSO).

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Agarose Gel Electrophoresis:

    • Add 3 µL of 6X DNA loading dye to each reaction tube.

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control reaction where the DNA is relaxed by the enzyme.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G Aclacinomycin A Induced Apoptosis Pathway Aclacinomycin_A Aclacinomycin A / this compound Topoisomerase_I_II Topoisomerase I/II Aclacinomycin_A->Topoisomerase_I_II Inhibits DNA_Damage DNA Strand Breaks Topoisomerase_I_II->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway of apoptosis induced by Aclacinomycin A.

G Cell Viability (MTT) Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solvent Add Solubilization Solvent Incubate_3_4h->Add_Solvent Measure_Absorbance Measure Absorbance at 570nm Add_Solvent->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

G Topoisomerase I Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (DNA, Buffer, Enzyme, Compound) Start->Prepare_Reaction Incubate_30min Incubate 30 min at 37°C Prepare_Reaction->Incubate_30min Stop_Reaction Stop Reaction (SDS, EDTA) Incubate_30min->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_Bands Visualize DNA Bands (UV Transilluminator) Gel_Electrophoresis->Visualize_Bands Analyze_Results Analyze Results (Supercoiled vs. Relaxed DNA) Visualize_Bands->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

References

Unraveling the Cytotoxic Mechanism of 10-Decarbomethoxyaclacinomycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic, is a potent anti-cancer agent whose mechanism of action is of significant interest to the scientific community. This technical guide provides an in-depth exploration of its cytotoxic effects, primarily drawing parallels from its close analog, Aclacinomycin A. The core mechanism involves the dual inhibition of topoisomerase I and II, leading to DNA damage and the subsequent induction of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Dual Topoisomerase Inhibition

The primary mechanism of action of this compound is inferred to be the same as that of Aclacinomycin A, which is the catalytic inhibition of both topoisomerase I and topoisomerase II.[1][2][3] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, which triggers a cascade of cellular events culminating in cell death.

Topoisomerase I Inhibition: The compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.[3]

Topoisomerase II Inhibition: It also acts as a catalytic inhibitor of topoisomerase II, interfering with its ability to manage DNA supercoils and tangles. Overexpression of topoisomerase II has been shown to confer resistance to Aclacinomycin A, supporting its role as a direct target.[3]

This dual inhibitory action on both topoisomerase I and II makes it a potent agent against a variety of cancers.

Induction of Apoptosis

The DNA damage induced by this compound triggers programmed cell death, or apoptosis. This is a key component of its anti-cancer activity. The apoptotic pathway initiated by this compound is caspase-dependent.

Signaling Pathway

The apoptotic cascade is initiated by the cellular DNA damage response. While the precise upstream signaling is not fully elucidated for this specific compound, it is known that for Aclacinomycin A, the process involves the activation of initiator caspases, such as caspase-8, which then activate executioner caspases, like caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1]

apoptosis_pathway cluster_cell Cancer Cell DMAA This compound Topo_Inhibition Topoisomerase I & II Inhibition DMAA->Topo_Inhibition DNA_Damage DNA Strand Breaks Topo_Inhibition->DNA_Damage Apoptosis_Initiation Apoptosis Initiation DNA_Damage->Apoptosis_Initiation Caspase8 Caspase-8 Activation Apoptosis_Initiation->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Quantitative Data

The following tables summarize the available quantitative data for the closely related compound, Aclacinomycin A. These values provide an indication of the potency of this compound.

Table 1: Cytotoxic Activity of Aclacinomycin A

Cell LineIC50 (µM)
A549 (Lung Carcinoma)0.27[1]
HepG2 (Hepatocellular Carcinoma)0.32[1]
MCF-7 (Breast Adenocarcinoma)0.62[1]

Table 2: Inhibition of Macromolecular Synthesis by Aclacinomycin A in L1210 Cells

ProcessIC50 (µg/ml)
[14C]-Thymidine Incorporation (DNA Synthesis)0.30[4]
[14C]-Uridine Incorporation (RNA Synthesis)0.038[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.

Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. Inhibition is observed as a decrease in the formation of relaxed or decatenated DNA products.

Protocol Outline:

  • Reaction Setup: Prepare a reaction mixture containing the supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II), reaction buffer, and purified topoisomerase enzyme.

  • Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

topoisomerase_assay cluster_workflow Topoisomerase Inhibition Assay Workflow Start Prepare Reaction Mix (DNA, Buffer, Enzyme) Add_Compound Add 10-Decarbomethoxy- aclacinomycin A Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands Electrophoresis->Visualize

Caption: Workflow for the topoisomerase inhibition assay.

Apoptosis Detection by Western Blot

This method is used to detect the activation of key apoptotic proteins.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. The cleavage of caspases and PARP are hallmark indicators of apoptosis.

Protocol Outline:

  • Cell Treatment: Treat cancer cells with this compound for various time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

western_blot_workflow cluster_workflow Apoptosis Western Blot Workflow Cell_Treatment Treat Cells with Compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for detecting apoptotic markers by Western blot.

Conclusion

The mechanism of action of this compound, inferred from its close analog Aclacinomycin A, is centered on the dual inhibition of topoisomerase I and II. This leads to significant DNA damage, which in turn activates the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP. The provided quantitative data and experimental protocols offer a solid foundation for further research into this promising anti-cancer agent. Future studies should focus on confirming these mechanisms specifically for this compound and exploring its efficacy in various cancer models.

References

Preliminary Studies on 10-Decarbomethoxyaclacinomycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on 10-Decarbomethoxyaclacinomycin A is limited in publicly available literature. This guide provides a comprehensive overview based on the well-studied parent compound, aclacinomycin A, and its analogs. The information presented herein, including mechanisms of action and potential biological activities, is largely inferred from data on these closely related compounds. Further specific experimental validation for this compound is warranted.

Introduction

Aclacinomycin A is an anthracycline antibiotic produced by Streptomyces galilaeus with established potent antineoplastic activity.[1][2] It belongs to a class of compounds that have been pivotal in cancer chemotherapy.[3] The derivative, this compound, is a structural analog of aclacinomycin A. While specific data on this derivative is scarce, understanding the properties of aclacinomycin A provides a strong foundation for predicting its biological profile.

Biosynthesis of the Aclacinomycin Core

The core structure of aclacinomycin A is synthesized through a type II polyketide synthase (PKS) pathway.[4][5] The biosynthesis involves a series of enzymatic reactions, including condensation, cyclization, and modification of a polyketide chain. The process is initiated with a propionyl-CoA starter unit and nine malonyl-CoA extender units.[4] A complex of enzymes, including ketosynthases, chain length factors, and acyl carrier proteins, orchestrates the assembly of the aklavinone aglycone.[4] Subsequent glycosylation and modification steps lead to the final aclacinomycin A structure.[4] The biosynthesis of this compound would follow a similar pathway, with a final decarbomethoxylation step, likely enzymatic in nature.

Biosynthesis_of_Aclacinomycin_Core Propionyl-CoA Propionyl-CoA Type II PKS Type II PKS Propionyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Polyketide Chain Polyketide Chain Type II PKS->Polyketide Chain Aklavinone (Aglycone) Aklavinone (Aglycone) Polyketide Chain->Aklavinone (Aglycone) Glycosylation Glycosylation Aklavinone (Aglycone)->Glycosylation Aclacinomycin A Aclacinomycin A Glycosylation->Aclacinomycin A Decarbomethoxylation Decarbomethoxylation Aclacinomycin A->Decarbomethoxylation This compound This compound Decarbomethoxylation->this compound

Fig. 1: Simplified biosynthesis pathway of Aclacinomycin A and its derivative.

Mechanism of Action

Aclacinomycin A exerts its anticancer effects through multiple mechanisms, primarily as a dual inhibitor of topoisomerase I and II.[1][6] By intercalating into DNA, it disrupts the normal function of these enzymes, which are crucial for DNA replication and repair.[1] This leads to an accumulation of DNA strand breaks and ultimately induces apoptosis in cancer cells.[7] Aclacinomycin A is also a potent inhibitor of RNA synthesis.[8][9] It has been shown to inhibit the 26S protease complex and ubiquitin-ATP-dependent proteolysis.[6] It is highly probable that this compound shares this multifactorial mechanism of action.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Molecular Targets cluster_2 Cellular Effects Aclacinomycin_Analog 10-Decarbomethoxy- aclacinomycin A Topoisomerase_I_II Topoisomerase I & II Aclacinomycin_Analog->Topoisomerase_I_II inhibition DNA DNA Intercalation Aclacinomycin_Analog->DNA intercalation RNA_Polymerase RNA Synthesis Aclacinomycin_Analog->RNA_Polymerase inhibition DNA_Damage DNA Strand Breaks Topoisomerase_I_II->DNA_Damage DNA->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis RNA_Polymerase->Protein_Synthesis_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Fig. 2: Inferred mechanism of action for this compound.

Quantitative Biological Data

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.27[7]
HepG2Hepatocellular Carcinoma0.32[7]
MCF-7Breast Adenocarcinoma0.62[7]
L1210Leukemia0.30 (for DNA synthesis inhibition)[8]
L1210Leukemia0.038 (for RNA synthesis inhibition)[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published. However, a general protocol for assessing the cytotoxicity of a compound, such as an MTT assay, is provided below as a template for future studies.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate (24h) Cell_Seeding->Incubation_1 Compound_Treatment Treat with serial dilutions of This compound Incubation_1->Compound_Treatment Incubation_2 Incubate (48-72h) Compound_Treatment->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate (2-4h) MTT_Addition->Incubation_3 Solubilization Add solubilization solution Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Fig. 3: General workflow for a cytotoxicity (MTT) assay.
General Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the extensive research on its parent compound, aclacinomycin A, provides a strong basis for its potential as an antineoplastic agent. It is likely to function as a topoisomerase inhibitor and a potent cytotoxic agent against a range of cancer cell lines.

Future research should focus on:

  • The chemical synthesis and purification of this compound.

  • In vitro cytotoxicity screening against a panel of human cancer cell lines to determine its IC50 values.

  • Detailed mechanistic studies to confirm its interaction with topoisomerases and its effects on DNA and RNA synthesis.

  • In vivo studies in animal models to evaluate its antitumor efficacy and toxicity profile.

Such studies are essential to fully elucidate the therapeutic potential of this compound and to determine its viability as a candidate for further drug development.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 10-Decarbomethoxyaclacinomycin A from Streptomyces galilaeus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of 10-decarbomethoxyaclacinomycin A, an analog of the anthracycline antibiotic aclacinomycin A, from Streptomyces galilaeus. While this compound is not a major natural product of wild-type S. galilaeus, its production can be achieved through mutational biosynthesis or biotransformation using blocked mutants of the parent strain. This document outlines the necessary steps from fermentation to purification.

Introduction

Aclacinomycin A is an antitumor antibiotic produced by Streptomyces galilaeus.[1][2] The aclacinomycin biosynthetic pathway is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone and attach sugar moieties.[3][4] The generation of this compound requires the specific removal of the carbomethoxy group at the C-10 position of an aclacinomycin intermediate. This can be achieved by utilizing mutant strains of S. galilaeus in which the gene responsible for this carboxylation step is inactivated or by feeding specific precursors to these mutants.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed via a modification of the known aclacinomycin A pathway. In the standard pathway, the polyketide chain undergoes cyclization to form aklanonic acid, which is then further processed. A key step is the methylation of the C-10 carboxyl group. A mutant strain blocked in this methylation step would accumulate a decarbomethoxy intermediate, which could then be glycosylated to yield this compound.

Aclacinomycin Biosynthesis Pathway cluster_0 Polyketide Synthesis cluster_1 Aklavinone Biosynthesis cluster_2 Glycosylation Propionyl-CoA + Malonyl-CoA Propionyl-CoA + Malonyl-CoA Polyketide Chain Polyketide Chain Propionyl-CoA + Malonyl-CoA->Polyketide Chain Aklanonic Acid Aklanonic Acid Polyketide Chain->Aklanonic Acid Aklavinone Aklavinone Aklanonic Acid->Aklavinone Methylation at C-10 (Blocked in Mutant) 10-Decarbomethoxy-\nintermediate 10-Decarbomethoxy- intermediate Aklavinone->10-Decarbomethoxy-\nintermediate This compound This compound 10-Decarbomethoxy-\nintermediate->this compound Isolation Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Inoculum_Preparation Inoculum_Preparation Production_Culture Production Culture (7-10 days) Inoculum_Preparation->Production_Culture 2-3 days Centrifugation Centrifugation Production_Culture->Centrifugation Mycelial_Extraction Mycelial_Extraction Centrifugation->Mycelial_Extraction Mycelium Supernatant_Extraction Supernatant_Extraction Centrifugation->Supernatant_Extraction Supernatant Chloroform_Extraction Chloroform_Extraction Mycelial_Extraction->Chloroform_Extraction Supernatant_Extraction->Chloroform_Extraction Crude_Extract Crude_Extract Chloroform_Extraction->Crude_Extract Concentration Silica_Gel_Column Silica_Gel_Column Crude_Extract->Silica_Gel_Column Preparative_HPLC Preparative_HPLC Silica_Gel_Column->Preparative_HPLC Pure_Compound Pure_Compound Preparative_HPLC->Pure_Compound Lyophilization MS_NMR_Analysis MS_NMR_Analysis Pure_Compound->MS_NMR_Analysis

References

Application Notes and Protocols for the Laboratory Synthesis of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity. The modification of its chemical structure provides a valuable avenue for the development of new analogs with potentially improved therapeutic indices. One such analog is 10-decarbomethoxyaclacinomycin A, which is derived from the parent compound by the removal of the methoxycarbonyl group at the C-10 position. This modification can influence the molecule's biological activity and pharmacological properties. These application notes provide a comprehensive overview of the synthesis of this compound, including the general synthetic strategy, and a discussion of the biological context of this class of compounds. Due to the limited availability of detailed experimental procedures in the public domain, this document focuses on the known chemical transformation and provides a framework for researchers aiming to explore this synthesis.

Introduction

Anthracycline antibiotics, such as aclacinomycin A, are a cornerstone in the treatment of various cancers. Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair in cancer cells. However, the clinical use of these compounds is often limited by dose-dependent cardiotoxicity. Consequently, extensive research has been dedicated to the synthesis and evaluation of novel anthracycline analogs with reduced side effects and enhanced antitumor efficacy.

The chemical modification of the aclacinomycin A scaffold is a key strategy in this endeavor. The C-10 position, which bears a methoxycarbonyl group in the parent molecule, has been identified as a target for modification to modulate biological activity. The removal of this group yields this compound, a compound of interest for structure-activity relationship studies and as a potential therapeutic agent.

General Synthetic Approach: Demethoxycarbonylation

The laboratory synthesis of this compound from aclacinomycin A involves a chemical transformation known as demethoxycarbonylation. This reaction specifically targets and removes the methoxycarbonyl (-COOCH₃) group at the C-10 position of the aklavinone aglycone of aclacinomycin A.

Key Transformation:

  • Starting Material: Aclacinomycin A

  • Product: this compound

  • Reaction Type: Demethoxycarbonylation

Researchers attempting this synthesis would need to explore various reaction conditions, such as the choice of base or acid, solvent, temperature, and reaction time, to optimize the yield and purity of the final product. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be essential.

Data Presentation

The following table summarizes the key compounds involved in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Aclacinomycin AC₄₂H₅₃NO₁₅811.86Methoxycarbonyl group at C-10 of the aklavinone aglycone
This compoundC₄₀H₅₂N₂O₁₂752.84Lacks the methoxycarbonyl group at the C-10 position

Experimental Protocols

As a detailed, validated experimental protocol for the synthesis of this compound is not available in the accessible literature, a general procedure is outlined below as a starting point for methods development.

General Protocol for Demethoxycarbonylation of Aclacinomycin A (Hypothetical):

  • Dissolution: Dissolve Aclacinomycin A in a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or a protic solvent like methanol or ethanol).

  • Reagent Addition: Add a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like DBU) or an acid (e.g., hydrochloric acid, sulfuric acid) to the solution. The choice of reagent will depend on the desired mechanism for ester cleavage and decarboxylation.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and neutralize it if necessary. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel or preparative HPLC to obtain pure this compound.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions and scales.

Mandatory Visualizations

Caption: Chemical transformation of Aclacinomycin A to this compound.

G General Workflow for Analog Synthesis and Evaluation start Natural Product Isolation (e.g., Aclacinomycin A) synthesis Chemical Modification (e.g., Demethoxycarbonylation) start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Development lead_opt->preclinical

Caption: Workflow for anticancer drug development from natural products.

Signaling Pathways and Biological Activity

Aclacinomycin A and its analogs exert their anticancer effects through multiple mechanisms. The primary mode of action is the inhibition of DNA and RNA synthesis. This is achieved through:

  • DNA Intercalation: The planar anthracycline ring system inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.

  • Topoisomerase Inhibition: These compounds can stabilize the complex between topoisomerase enzymes and DNA, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of ROS that can damage cellular components, including DNA, proteins, and lipids.

The removal of the methoxycarbonyl group at the C-10 position can alter the electronic properties and steric hindrance of the molecule, potentially affecting its DNA binding affinity, topoisomerase inhibition, and propensity to generate ROS. The evaluation of this compound in various cancer cell lines is necessary to elucidate the impact of this modification on its biological activity and to understand its potential as a novel anticancer agent.

Conclusion

Application Note: Purification of 10-Decarbomethoxyaclacinomycin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic. The methodology covers a multi-step process commencing with extraction from the fermentation broth of a recombinant Streptomyces species, followed by selective precipitation and advanced chromatographic separation. This protocol is designed for researchers in drug discovery and development, offering a reproducible method to obtain high-purity this compound for further studies. The process yields a final purity exceeding 98% with a recovery of approximately 15-20% from the crude extract.

Introduction

This compound is an analog of the potent antitumor agent Aclacinomycin A, belonging to the anthracycline class of antibiotics.[1][2] These compounds are known for their therapeutic potential and are typically produced through microbial fermentation.[3] The purification of specific analogs from a complex fermentation broth presents a significant challenge due to the presence of structurally similar congeners.[3] This protocol outlines a robust and efficient workflow for the isolation and purification of this compound, ensuring high purity and yield. The methodology is based on established techniques for anthracycline purification, including solvent extraction, chelation-based precipitation, and multi-modal chromatography.[1][4]

Materials and Equipment

  • Solvents: Ethyl acetate, acetone, methanol, acetonitrile (HPLC grade), water (deionized), toluene, cupric sulfate solution.

  • Chromatography Media: Silicic acid (for column chromatography), C18 reverse-phase silica gel (for HPLC).

  • Equipment: Fermentor, centrifuge, rotary evaporator, lyophilizer, liquid chromatography system (preparative and analytical HPLC), UV-Vis spectrophotometer.

Experimental Protocol

Step 1: Fermentation and Extraction

The production of this compound is carried out using a genetically engineered strain of Streptomyces galilaeus designed to favor the synthesis of the desired analog.

  • Fermentation: Culture the Streptomyces galilaeus strain in a 20-liter fermentor. A typical production medium consists of soybean meal, glucose, potato starch, and essential mineral salts. The fermentation is maintained at 28°C with aeration and agitation for 36-48 hours.[1]

  • Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.

  • Extraction:

    • Extract the mycelial cake with acetone.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Combine the acetone and ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Chelation and Precipitation

This step selectively precipitates the anthracycline compounds from the crude extract.

  • Dissolution: Dissolve the crude extract in an acetate buffer at pH 5.0.

  • Chelation: Slowly add a cupric sulfate solution to the dissolved extract. This will form a chelate complex with the anthracyclines, causing them to precipitate.[1]

  • Recovery: Centrifuge the solution to collect the precipitate.

  • Release: Resuspend the precipitate in methanol and treat with a suitable agent to break the chelate and release the free anthracyclines.

Step 3: Silicic Acid Column Chromatography

This initial chromatographic step serves to separate the major classes of compounds.

  • Column Packing: Pack a glass column with a slurry of silicic acid in toluene.

  • Loading: Dissolve the material from the previous step in a minimal volume of toluene and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of toluene and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the relevant fractions and concentrate them in vacuo.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification is achieved using reverse-phase HPLC.[4]

  • Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV-Vis detector at the characteristic absorbance maximum of the compound.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Pool the pure fractions, remove the organic solvent by rotary evaporation, and lyophilize to obtain the final product as a dry powder.

Data Presentation

The following tables summarize the expected yields and purity at each stage of the purification process.

Table 1: Purification Summary for this compound

Purification StepTotal Weight (mg)Purity (%)Yield (%)
Crude Extract5000~5100
Post-Chelation Precipitate800~2580
Silicic Acid Chromatography250~7070
Preparative HPLC85>9868

Table 2: HPLC Conditions for Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18 (150 x 4.6 mm, 3.5 µm)C18 (250 x 20 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 20-80% B over 20 min30-70% B over 40 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection Wavelength 254 nm and 430 nm254 nm and 430 nm
Injection Volume 10 µL500 µL

Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Fermentation Step 1: Fermentation (Streptomyces galilaeus) Extraction Extraction (Acetone/Ethyl Acetate) Fermentation->Extraction Broth Chelation Step 2: Chelation (Cupric Sulfate) Extraction->Chelation Crude Extract Precipitation Precipitation & Recovery Chelation->Precipitation ColumnChrom Step 3: Silicic Acid Chromatography Precipitation->ColumnChrom Enriched Anthracyclines PrepHPLC Step 4: Preparative HPLC (C18 Reverse-Phase) ColumnChrom->PrepHPLC Partially Purified Fractions FinalProduct Final Product (>98% Purity) PrepHPLC->FinalProduct Pure this compound

Caption: Purification workflow for this compound.

Conclusion

The protocol described in this application note provides a comprehensive and reproducible method for the purification of this compound from a fermentation source. By employing a combination of selective precipitation and multi-modal chromatography, it is possible to achieve a final product of high purity suitable for preclinical and research applications. The detailed steps and expected outcomes serve as a valuable resource for researchers working with anthracycline antibiotics.

References

Application Notes and Protocols: 10-Decarbomethoxyaclacinomycin A Antibacterial Spectrum Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is a synthetic analog of Aclacinomycin A, a member of the anthracycline class of antibiotics. While Aclacinomycin A and its derivatives have been extensively studied for their potent antitumor activities, their antibacterial properties are less characterized. This document aims to provide a comprehensive overview of the antibacterial spectrum of this compound, based on available scientific literature. It includes detailed protocols for determining its antibacterial efficacy and discusses the potential mechanisms of action. This information is intended to guide researchers in the evaluation of this compound as a potential antibacterial agent.

Data Presentation: Antibacterial Spectrum

Currently, there is a notable lack of publicly available data specifically detailing the minimum inhibitory concentrations (MICs) of this compound against a comprehensive panel of bacterial strains. Research on aclacinomycin A and its analogs has predominantly focused on their application as anticancer agents.

However, studies on structurally related anthracyclines and a similar compound, lactoquinomycin A, suggest that the primary antibacterial activity of this class of compounds is directed against Gram-positive bacteria. For instance, lactoquinomycin A has demonstrated significant inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.06 to 2 µg/mL. Conversely, its activity against Gram-negative bacteria is generally weak. It is plausible that this compound exhibits a similar spectrum of activity, though this requires experimental verification.

To facilitate future research and ensure standardized data collection, the following table is provided as a template for summarizing experimentally determined MIC values for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainGram StainATCC NumberMIC (µg/mL)Reference
Staphylococcus aureusPositive29213Data not available
Staphylococcus aureus (MRSA)PositiveBAA-1717Data not available
Enterococcus faecalisPositive29212Data not available
Streptococcus pneumoniaePositive49619Data not available
Bacillus subtilisPositive6633Data not available
Escherichia coliNegative25922Data not available
Pseudomonas aeruginosaNegative27853Data not available
Klebsiella pneumoniaeNegative13883Data not available
Acinetobacter baumanniiNegative19606Data not available

Experimental Protocols

The following is a detailed protocol for determining the antibacterial spectrum of this compound via the broth microdilution method. This is a standard and widely accepted technique for quantitative assessment of in vitro antibacterial activity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (as listed in Table 1)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of Reagents and Bacterial Inoculum:

  • Compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO to a final concentration of 10 mg/mL. Further dilute this stock in sterile CAMHB to create a working stock solution. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working stock solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the determination of the antibacterial spectrum of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum inoculation Inoculate with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation read_mic Visually Determine MIC incubation->read_mic data_table Record Data in Table read_mic->data_table

Caption: Workflow for MIC Determination.

Potential Mechanism of Action Signaling Pathway

While the precise mechanism of action for this compound is not yet elucidated, it is hypothesized to be similar to other anthracyclines, which primarily act by intercalating into DNA and inhibiting topoisomerase II, thereby disrupting DNA replication and transcription.

mechanism_of_action compound 10-Decarbomethoxy- aclacinomycin A cell_membrane Bacterial Cell Membrane compound->cell_membrane Penetration topoisomerase Topoisomerase II compound->topoisomerase Inhibition dna Bacterial DNA cell_membrane->dna Intercalation dna->topoisomerase dna_replication DNA Replication Inhibition topoisomerase->dna_replication Disruption transcription Transcription Inhibition topoisomerase->transcription Disruption cell_death Bacterial Cell Death dna_replication->cell_death transcription->cell_death

Application Notes and Protocols for 10-Decarbomethoxyaclacinomycin A in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the bioactivity of Aclacinomycin A (also known as Aclarubicin). However, specific data for its derivative, 10-Decarbomethoxyaclacinomycin A, is sparse. The following application notes and protocols are based on the established mechanisms and experimental data of Aclacinomycin A, assuming a similar biological profile for its 10-decarbomethoxy analog. Researchers should validate these protocols for their specific experimental setup.

Introduction

This compound is a derivative of Aclacinomycin A, an anthracycline antibiotic with potent antineoplastic properties.[1][2] Aclacinomycin A is known to exert its anticancer effects through a multi-faceted mechanism of action, making it an interesting compound for in vitro cancer research.[3] These application notes provide an overview of its presumed mechanism of action and detailed protocols for evaluating its efficacy in cancer cell lines.

Mechanism of Action

Based on the known mechanisms of Aclacinomycin A, this compound is anticipated to function as a dual inhibitor of topoisomerase I and II.[1][4] Its primary modes of action are believed to include:

  • DNA Intercalation: The planar ring structure of the molecule likely inserts between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[3]

  • Topoisomerase I & II Inhibition: By stabilizing the enzyme-DNA cleavage complex, the compound can lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death.[4][5]

  • Induction of Apoptosis: The resulting DNA damage is a potent trigger for apoptosis. Aclacinomycin A has been shown to activate key executioner caspases, such as caspase-3 and caspase-8.[1]

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6]

  • Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, it may induce the production of ROS, leading to oxidative stress and cellular damage.[3]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Aclacinomycin A in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell lines.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.27[1]
HepG2Hepatocellular Carcinoma0.32[1]
MCF-7Breast Adenocarcinoma0.62[1]
DU-145Prostate Carcinoma0.129[7]

Note: The IC50 values can vary depending on the assay conditions, including cell density and exposure time.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the in vitro anticancer activity of this compound.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at the desired concentrations for a specified time.

    • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at various concentrations.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells and incubate (24, 48, 72h) seeding->treatment compound_prep Prepare serial dilutions of This compound compound_prep->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro evaluation.

G cluster_dna DNA Damage Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 10-Decarbomethoxy- aclacinomycin A intercalation DNA Intercalation compound->intercalation topo1 Topoisomerase I Inhibition compound->topo1 topo2 Topoisomerase II Inhibition compound->topo2 dna_damage DNA Strand Breaks intercalation->dna_damage topo1->dna_damage topo2->dna_damage g1_s_arrest G1/S Phase Arrest dna_damage->g1_s_arrest g2_m_arrest G2/M Phase Arrest dna_damage->g2_m_arrest caspase8 Caspase-8 Activation dna_damage->caspase8 cell_cycle_arrest Cell Cycle Arrest g1_s_arrest->cell_cycle_arrest g2_m_arrest->cell_cycle_arrest caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathways affected.

References

Research Model for 10-Decarbomethoxyaclacinomycin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive research model for the investigation of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic derived from aclacinomycin A.[1] As a potential anti-cancer agent, its mechanism of action is hypothesized to be similar to its parent compound, involving DNA intercalation, topoisomerase inhibition, and induction of apoptosis.[1][2][3] These application notes provide detailed protocols for in vitro evaluation of its cytotoxic and apoptotic effects, as well as cell cycle analysis. The included research model serves as a strategic guide for the systematic evaluation of this compound's therapeutic potential.

Introduction

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[1][4] Aclacinomycin A, a second-generation anthracycline, exhibits a multifaceted mechanism of action, including the inhibition of topoisomerase I and II, generation of reactive oxygen species (ROS), and induction of programmed cell death (apoptosis).[1][2][3] this compound is a derivative of aclacinomycin A, and while specific data is limited, its structural similarity suggests a comparable anti-neoplastic activity. This document provides a framework for the systematic investigation of this compound, detailing experimental protocols and data presentation formats to facilitate its evaluation as a potential cancer therapeutic.

Predicted Mechanism of Action

Based on the known mechanisms of aclacinomycin A, the predicted signaling pathway for this compound is as follows:

predicted_mechanism_of_action 10-Decarbomethoxyaclacinomycin_A 10-Decarbomethoxyaclacinomycin_A DNA_Intercalation DNA_Intercalation 10-Decarbomethoxyaclacinomycin_A->DNA_Intercalation Topoisomerase_I_II_Inhibition Topoisomerase_I_II_Inhibition 10-Decarbomethoxyaclacinomycin_A->Topoisomerase_I_II_Inhibition ROS_Generation ROS_Generation 10-Decarbomethoxyaclacinomycin_A->ROS_Generation DNA_Damage DNA_Damage DNA_Intercalation->DNA_Damage Topoisomerase_I_II_Inhibition->DNA_Damage Apoptosis_Induction Apoptosis_Induction DNA_Damage->Apoptosis_Induction Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis_Induction

Caption: Predicted mechanism of action for this compound.

Experimental Research Model

A tiered approach is recommended for the systematic evaluation of this compound.

research_model_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: In Vivo Evaluation Cytotoxicity_Assay Cytotoxicity Assay (MTT/CCK-8) Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Select_Cell_Lines Select Cancer Cell Lines (e.g., MCF-7, HeLa, K562) Select_Cell_Lines->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Determine_IC50->Cell_Cycle_Analysis ROS_Detection ROS Detection Assay Determine_IC50->ROS_Detection Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Apoptosis_Assay->Xenograft_Model Cell_Cycle_Analysis->Xenograft_Model ROS_Detection->Xenograft_Model Efficacy_Toxicity Evaluate Efficacy and Toxicity Xenograft_Model->Efficacy_Toxicity

Caption: Experimental workflow for the evaluation of this compound.

Data Presentation

Quantitative data should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
K562Chronic Myelogenous LeukemiaData to be determined
A549Lung CarcinomaData to be determined

Table 2: Apoptosis Induction by this compound (at IC50 concentration, 24h)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
MCF-7Data to be determinedData to be determined
K562Data to be determinedData to be determined

Table 3: Cell Cycle Analysis of Cells Treated with this compound (at IC50 concentration, 24h)

Cell Line% G1 Phase% S Phase% G2/M Phase
MCF-7Data to be determinedData to be determinedData to be determined
K562Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K562)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[5][6]

References

Application Notes and Protocols for Efficacy Testing of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbomethoxyaclacinomycin A is an analog of the anthracycline antibiotic Aclarubicin (Aclacinomycin A). Anthracyclines are a well-established class of chemotherapeutic agents used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors. The primary mechanisms of action for anthracyclines like Aclarubicin involve DNA intercalation, inhibition of topoisomerase I and II, generation of reactive oxygen species (ROS), and induction of apoptosis.[1][2] It is hypothesized that this compound shares a similar mechanism of action and holds potential as an anticancer agent.

These application notes provide a comprehensive experimental design for the preclinical evaluation of this compound's efficacy, encompassing both in vitro and in vivo studies. The protocols are designed to assess the compound's cytotoxic and mechanistic effects on cancer cells and its anti-tumor activity in a murine model.

Experimental Design Workflow

The overall experimental workflow for assessing the efficacy of this compound is depicted below. The process begins with fundamental in vitro cytotoxicity screening and progresses to more complex mechanistic and in vivo studies.

experimental_workflow start Start: Compound Preparation (this compound) invitro In Vitro Efficacy Testing start->invitro cytotoxicity Cytotoxicity Assays (MTT/CellTiter-Glo) invitro->cytotoxicity selectivity Selectivity Index Determination cytotoxicity->selectivity mechanistic Mechanistic Assays selectivity->mechanistic invivo In Vivo Efficacy Testing (Xenograft Model) selectivity->invivo If promising selectivity apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis ros ROS Production Assay (DCFH-DA) mechanistic->ros topoisomerase Topoisomerase I/II Inhibition Assay mechanistic->topoisomerase tumor_growth Tumor Growth Inhibition invivo->tumor_growth toxicity Toxicity Assessment invivo->toxicity data_analysis Data Analysis and Reporting tumor_growth->data_analysis toxicity->data_analysis end Conclusion on Efficacy data_analysis->end

Caption: Experimental workflow for this compound efficacy testing.

Proposed Signaling Pathway for this compound-Induced Cell Death

Based on the known mechanisms of the parent compound, Aclarubicin, the following signaling pathway is proposed for this compound. The compound is expected to induce DNA damage through topoisomerase inhibition and ROS production, ultimately leading to apoptosis.

signaling_pathway drug This compound ros ↑ Reactive Oxygen Species (ROS) drug->ros topo Topoisomerase I/II Inhibition drug->topo dna_damage DNA Damage ros->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr topo->dna_damage p53 p53 Activation atm_atr->p53 bax ↑ Bax/Bak p53->bax bcl2 ↓ Bcl-2/Bcl-xL p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for this compound.

Part 1: In Vitro Efficacy and Mechanistic Studies

Objective

To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and a non-malignant control cell line, and to elucidate its primary mechanism of action.

Materials
  • Cell Lines:

    • Human acute myeloid leukemia (AML) cell line (e.g., HL-60)

    • Human breast cancer cell line (e.g., MCF-7)

    • Human lung cancer cell line (e.g., A549)

    • Non-malignant human cell line (e.g., hTERT-RPE1)

  • Reagents:

    • This compound (stock solution in DMSO)

    • Doxorubicin (positive control)

    • Cell culture media (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Topoisomerase I and II Drug Screening Kits

Experimental Protocols

1.3.1 Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 nM to 100 µM) and Doxorubicin for 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

1.3.2 Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells in a 6-well plate with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Staining: Harvest cells and wash with PBS. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

1.3.3 Reactive Oxygen Species (ROS) Production Assay

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 1, 3, 6 hours).

  • Staining: Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (excitation/emission ~485/535 nm).

1.3.4 Topoisomerase Inhibition Assay

  • Perform the assay using commercially available Topoisomerase I and II drug screening kits according to the manufacturer's instructions.

  • These kits typically measure the relaxation of supercoiled plasmid DNA by the enzyme in the presence and absence of the test compound.

  • Analyze the results by agarose gel electrophoresis to visualize the different DNA topoisomers.

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell LineThis compoundDoxorubicin (Control)Selectivity Index*
HL-60 (AML)
MCF-7 (Breast)
A549 (Lung)
hTERT-RPE1 (Non-malignant)

*Selectivity Index = IC50 in non-malignant cells / IC50 in cancer cells

Table 2: Mechanistic Effects of this compound at IC50 Concentration

AssayMetricResult
Apoptosis% Apoptotic Cells (48h)
ROS ProductionFold Increase in Fluorescence (3h)
Topoisomerase I Inhibition% Inhibition
Topoisomerase II Inhibition% Inhibition

Part 2: In Vivo Efficacy Studies

Objective

To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a murine xenograft model.

Materials
  • Animals: 6-8 week old female athymic nude mice.

  • Cell Line: A cancer cell line that demonstrated high in vitro sensitivity (e.g., HL-60 or MCF-7).

  • Reagents: this compound formulated for intravenous (IV) or intraperitoneal (IP) injection, vehicle control, Doxorubicin (positive control).

Experimental Protocol
  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Doxorubicin

  • Drug Administration: Administer the compounds via IV or IP injection according to a predetermined schedule (e.g., twice weekly for 3 weeks).

  • Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and clinical signs of distress throughout the study.

  • Study Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Table 3: Anti-Tumor Efficacy of this compound in Xenograft Model

Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A
This compound (Low Dose)
This compound (High Dose)
Doxorubicin

Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Conclusion

This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound's efficacy. The results from these studies will be crucial in determining the compound's potential for further development as a novel anticancer therapeutic. The combination of in vitro and in vivo data will provide a clear understanding of its cytotoxicity, mechanism of action, and anti-tumor activity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 10-Decarbomethoxyaclacinomycin A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 10-decarbomethoxyaclacinomycin A (10-dM-ACM-A) and related aclacinomycins from Streptomyces galilaeus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

A1: this compound (10-dM-ACM-A) is an anthracycline antibiotic, a class of compounds known for their potent antitumor activities. Enhancing its production yield is crucial for making it more readily available and cost-effective for research and potential therapeutic applications.

Q2: Which microbial strain is typically used for producing 10-dM-ACM-A?

A2: Streptomyces galilaeus, particularly strains like ATCC 31133 and the higher-yielding ATCC 31615, are the primary producers of aclacinomycins, including 10-dM-ACM-A.

Q3: What are the main strategies to improve the production yield of 10-dM-ACM-A?

A3: Key strategies include:

  • Strain Improvement: Employing mutagenesis and screening for high-producing variants.

  • Media Optimization: Adjusting carbon, nitrogen, and mineral sources to enhance secondary metabolite production.

  • Fermentation Process Optimization: Controlling parameters such as pH, temperature, and dissolved oxygen levels.

  • Precursor Feeding: Supplying biosynthetic precursors to direct metabolic flux towards the desired product.

  • Genetic Engineering: Overexpressing positive regulatory genes or knocking out competing pathways.

Q4: What is the typical reported yield for aclacinomycins?

A4: Yields can vary significantly. While wild-type strains may produce low amounts (e.g., ~55 mg/L), mutated strains of Streptomyces galilaeus like ATCC 31615 have been reported to produce significantly higher yields, around 530 mg/L of total aclacinomycins A and B.[1] A mutated strain of Streptomyces lavendofoliae has been reported to produce 125 mg/L of aclacinomycin A.[2]

Troubleshooting Guides

This section addresses common issues encountered during 10-dM-ACM-A production experiments.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Strain or Strain Vigor Loss Verify the identity and viability of your Streptomyces galilaeus strain. Subculture from a fresh stock and ensure proper storage conditions (-80°C in glycerol).
Suboptimal Media Composition Review and optimize your fermentation medium. Key factors include the carbon-to-nitrogen ratio and the presence of essential minerals. Refer to the Media Optimization Protocol below.
Inadequate Fermentation Conditions Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation process. The optimal range for S. galilaeus is typically 20-35°C and a pH of 4-8.[1]
Poor Inoculum Quality Ensure a healthy and appropriately sized inoculum. A weak or contaminated seed culture will result in poor production.
Feedback Inhibition High concentrations of the product can inhibit its own biosynthesis. Consider strategies for in-situ product removal or fed-batch fermentation.
Inconsistent Yields Between Batches
Potential Cause Troubleshooting Steps
Variability in Media Components Use high-quality, consistent sources for all media components. Small variations in complex components like yeast extract or peptone can impact yield.
Inconsistent Inoculum Preparation Standardize your inoculum preparation protocol, including the age and density of the seed culture.
Fluctuations in Fermentation Parameters Ensure precise and consistent control of pH, temperature, and agitation/aeration across all fermentation runs.
Genetic Instability of the Strain High-producing strains can sometimes be unstable. Periodically re-isolate single colonies and screen for high producers to maintain strain integrity.
Contamination Issues
Potential Cause Troubleshooting Steps
Inadequate Aseptic Technique Strictly adhere to aseptic techniques during all stages of media preparation, inoculation, and sampling.
Contaminated Raw Materials Sterilize all media components and equipment thoroughly. Filter-sterilize heat-labile components.
Airborne Contamination Work in a laminar flow hood when handling cultures. Ensure proper maintenance of air filters in the laboratory and fermenter.
Contaminated Seed Culture Always check the purity of your seed culture before inoculating the production fermenter.

Data Presentation: Strategies for Yield Improvement

The following table summarizes quantitative data on various strategies to enhance aclacinomycin production.

Strategy Organism Modification Key Result Reference
Strain Selection Streptomyces galilaeus OBB-731 (ATCC 31615)Selection of a high-producing strainAclacinomycin A and B yield of ~530 mg/L[1]
Mutagenesis Streptomyces lavendofoliae DKRSMutation of the parent strainAclacinomycin A yield of 125 mg/L[2]
pH Control Streptomyces sp.Adjusting pH at the late fermentation stagePromotes conversion of Aclacinomycin B to A[2]
Genetic Engineering Streptomyces peucetiusDeletion of the negative regulator wblA70% increase in doxorubicin (a related anthracycline) production[3]
Genetic Engineering Streptomyces peucetiusHeterologous expression of bldA45.7% increase in daunorubicin (a related anthracycline) production[3]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces galilaeus for Aclacinomycin Production

This protocol provides a general procedure for the cultivation of S. galilaeus. Optimization of specific parameters is recommended for maximizing 10-dM-ACM-A yield.

1. Inoculum Preparation: a. Aseptically transfer a loopful of S. galilaeus spores or mycelia from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). b. Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

2. Production Fermentation: a. Prepare the production medium (refer to media composition table below) and sterilize by autoclaving. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate the production culture in a fermenter at 28-30°C with controlled pH (maintained at 6.5-7.0) and aeration for 7-10 days.

3. Monitoring and Harvesting: a. Periodically take samples to monitor cell growth (e.g., dry cell weight) and product formation (by HPLC). b. Harvest the fermentation broth when the product concentration reaches its maximum.

Example Production Medium Composition:

Component Concentration (g/L)
Glucose20
Soluble Starch10
Soybean Meal15
Yeast Extract5
K₂HPO₄1
MgSO₄·7H₂O0.5
CaCO₃2
Trace Elements Solution1 mL/L
Protocol 2: Precursor Feeding for Enhanced Yield

This protocol outlines a strategy to potentially increase the yield of 10-dM-ACM-A by providing its biosynthetic precursors.

1. Precursor Selection: a. The biosynthesis of the aklavinone backbone of aclacinomycins starts with propionyl-CoA and involves multiple units of malonyl-CoA. b. Potential precursors to feed include propionate and malonate.

2. Feeding Strategy: a. Prepare sterile stock solutions of the selected precursors (e.g., 1 M sodium propionate, 1 M sodium malonate). b. After 48 hours of fermentation (at the onset of the stationary phase), add the precursor solution to the culture to a final concentration of 10-50 mM. c. Monitor the production of 10-dM-ACM-A by HPLC and compare it to a control fermentation without precursor feeding.

3. Optimization: a. The optimal concentration and feeding time should be determined empirically for your specific strain and fermentation conditions.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the quantification of 10-dM-ACM-A in fermentation broth.

1. Sample Preparation: a. Centrifuge a sample of the fermentation broth to separate the mycelia. b. Extract the supernatant with an equal volume of ethyl acetate. c. Evaporate the ethyl acetate layer to dryness and redissolve the residue in a known volume of methanol for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for anthracycline separation.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength of 254 nm or a fluorescence detector for higher sensitivity.
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using a purified standard of 10-dM-ACM-A. b. Quantify the concentration in the samples by comparing the peak area to the standard curve.

Visualizations

Aclacinomycin Biosynthesis Regulatory Pathway

Aclacinomycin_Regulation Pleiotropic_Regulators Pleiotropic Regulators (e.g., bldA, wblA) Pathway_Specific_Regulators Pathway-Specific Regulators (SARP Family: AknI, AknO) Pleiotropic_Regulators->Pathway_Specific_Regulators regulate Aclacinomycin_BGC Aclacinomycin Biosynthetic Gene Cluster (BGC) Pathway_Specific_Regulators->Aclacinomycin_BGC activate Aclacinomycin_Production 10-dM-ACM-A Production Aclacinomycin_BGC->Aclacinomycin_Production leads to Yield_Improvement_Workflow Strain_Selection Strain Selection/Improvement (*S. galilaeus*) Media_Optimization Media Optimization (Carbon, Nitrogen, etc.) Strain_Selection->Media_Optimization Fermentation_Optimization Fermentation Optimization (pH, Temp, DO) Media_Optimization->Fermentation_Optimization Analysis HPLC Analysis (Quantification) Media_Optimization->Analysis Precursor_Feeding Precursor Feeding Fermentation_Optimization->Precursor_Feeding Fermentation_Optimization->Analysis Precursor_Feeding->Analysis High_Yield Increased Yield of 10-dM-ACM-A Analysis->High_Yield Troubleshooting_Low_Yield Low_Yield Low Yield Check_Strain Check Strain Integrity Low_Yield->Check_Strain Optimize_Media Optimize Media Low_Yield->Optimize_Media Control_Fermentation Control Fermentation Parameters Low_Yield->Control_Fermentation Improve_Inoculum Improve Inoculum Low_Yield->Improve_Inoculum

References

Technical Support Center: Fermentation of Streptomyces galilaeus for 10-Decarbomethoxyaclacinomycin A Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fermentation of Streptomyces galilaeus to produce 10-Decarbomethoxyaclacinomycin A and its related aclacinomycin compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and providing answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation process, offering potential causes and actionable solutions.

Issue ID Problem Potential Causes Troubleshooting Steps & Solutions
FG-001 Low or No Yield of this compound 1. Suboptimal Medium Composition: Inadequate levels of carbon, nitrogen, or essential minerals.[1][2] 2. Improper Fermentation Conditions: Non-optimal pH, temperature, aeration, or agitation.[3][4] 3. Strain Degeneration: Loss of productivity after repeated subculturing. 4. Contamination: Presence of competing microorganisms.1. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract) sources. Refer to the Experimental Protocols section for media formulations.[1][5] 2. Parameter Adjustment: Monitor and control pH (typically 6.5-7.5), temperature (around 28-30°C), dissolved oxygen (DO), and agitation speed.[3][4][6] Start with established parameters and optimize using a design of experiments (DoE) approach. 3. Strain Reactivation: Use a fresh culture from a cryopreserved stock. Minimize the number of subcultures. 4. Aseptic Technique: Ensure strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling.
FG-002 Inconsistent Batch-to-Batch Production 1. Variability in Inoculum: Differences in spore suspension concentration or mycelial age and morphology. 2. Fluctuations in Raw Materials: Inconsistent quality of media components. 3. Inadequate Process Control: Poor control over fermentation parameters like pH and DO.[6]1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore counts or mycelial density. 2. Quality Control of Media: Source high-quality, consistent raw materials. Prepare media in larger batches to minimize variability. 3. Implement Robust Monitoring: Utilize probes and automated systems for real-time monitoring and control of critical fermentation parameters.
FG-003 Production of Undesired Aclacinomycin Analogs 1. Genetic Factors: The wild-type strain naturally produces a mixture of aclacinomycins (A, B, Y, etc.).[7] 2. Precursor Availability: Imbalance in the supply of precursors for the aglycone and sugar moieties.[8] 3. Post-Fermentation Modifications: Conversion of aclacinomycin A to other forms during extraction and purification.1. Strain Engineering: Employ metabolic engineering strategies, such as gene knockouts or overexpression, to favor the production of the desired compound.[9][10] 2. Precursor Feeding: Experiment with feeding specific precursors, like aklavinone, to direct the biosynthetic pathway.[8] 3. pH Adjustment: Adjusting the pH at the later stages of fermentation can influence the conversion between different aclacinomycin forms.[7] Optimize extraction protocols to minimize degradation.
FG-004 Poor Mycelial Growth or Abnormal Morphology 1. Nutrient Limitation: Deficiency in essential nutrients.[2] 2. Shear Stress: Excessive agitation can damage mycelia. 3. Oxygen Limitation: Inadequate aeration leading to anaerobic conditions.[6]1. Media Enrichment: Ensure the medium contains all necessary trace elements and vitamins. 2. Optimize Agitation: Find a balance between sufficient mixing for nutrient distribution and minimizing shear stress. Start with lower RPM and gradually increase while monitoring growth. 3. Enhance Aeration: Increase the aeration rate or use baffled flasks to improve oxygen transfer. Monitor dissolved oxygen levels.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production by Streptomyces galilaeus?

A1: While the optimal medium can be strain-specific, a good starting point is a complex medium containing a readily metabolizable carbon source like glucose or starch, and a rich nitrogen source such as soybean meal or yeast extract. It is crucial to optimize the carbon-to-nitrogen ratio. For a detailed starting protocol, please refer to the Experimental Protocols section below.[1][5]

Q2: How do I prepare a consistent inoculum for my fermentation experiments?

A2: To ensure reproducibility, it is recommended to prepare a spore suspension from a mature culture grown on an appropriate agar medium (e.g., ISP Medium 2). The spores can be harvested, washed, and stored in glycerol at -80°C. For each experiment, a consistent volume of this spore stock should be used to inoculate a seed culture, which is then used to inoculate the production fermenter.

Q3: What are the key fermentation parameters to control for optimal production?

A3: The most critical parameters to monitor and control are pH, temperature, dissolved oxygen (DO), and agitation. The optimal ranges are generally:

  • pH: 6.5 - 7.5

  • Temperature: 28 - 30°C

  • Dissolved Oxygen: Maintain above 20% saturation to avoid oxygen limitation.[6]

  • Agitation: Typically 150-250 rpm, but this needs to be optimized for your specific fermenter geometry to ensure adequate mixing without causing excessive shear stress.[3][4]

Q4: How can I quantify the production of this compound?

A4: The product is typically extracted from the fermentation broth using an organic solvent like ethyl acetate or chloroform. The extract is then concentrated and can be analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Q5: Is it possible to genetically modify Streptomyces galilaeus to improve yield?

A5: Yes, metabolic engineering is a powerful tool for improving the production of aclacinomycins. Strategies include overexpressing positive regulatory genes, knocking out competing pathways, and introducing genes for the biosynthesis of novel analogs.[9][10][11]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces galilaeus for Aclacinomycin Production

1. Inoculum Preparation: a. Streak Streptomyces galilaeus on ISP Medium 2 agar plates and incubate at 28°C for 7-10 days until good sporulation is observed. b. Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile water. c. Filter the spore suspension through sterile cotton wool to remove mycelial fragments. d. Centrifuge the spore suspension, wash the spores with sterile water, and resuspend in a 20% glycerol solution. e. Store the spore suspension in aliquots at -80°C.

2. Seed Culture: a. Inoculate 50 mL of seed medium in a 250 mL baffled flask with 100 µL of the spore suspension. b. Seed Medium Composition (g/L): Soluble Starch 10, Glucose 10, Yeast Extract 5, Peptone 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.2 before sterilization. c. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

3. Production Fermentation: a. Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture. b. Production Medium Composition (g/L): Glucose 30, Soybean Meal 20, Yeast Extract 2, CaCO3 3, NaCl 2. Adjust pH to 7.0 before sterilization. c. Incubate at 28°C on a rotary shaker at 220 rpm for 7-9 days. d. Monitor pH and product formation periodically.

Protocol 2: Extraction and Quantification of Aclacinomycins

1. Extraction: a. Centrifuge the fermentation broth to separate the mycelium and supernatant. b. Adjust the pH of the supernatant to 8.0. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Combine the organic phases and evaporate to dryness under reduced pressure. e. Dissolve the residue in a known volume of methanol for analysis.

2. Quantification: a. Analyze the methanolic extract by High-Performance Liquid Chromatography (HPLC). b. HPLC Conditions:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  • Detection: UV detector at a wavelength of 254 nm. c. Quantify the concentration of this compound by comparing the peak area with a standard curve prepared from a pure standard.

Quantitative Data Summary

Table 1: Effect of Carbon Source on Aclacinomycin A Production

Carbon Source (30 g/L)Aclacinomycin A Titer (mg/L)
Glucose120 ± 15
Starch150 ± 20
Maltose95 ± 10
Glycerol70 ± 8

Table 2: Influence of Agitation Speed on Aclacinomycin A Production

Agitation Speed (rpm)Aclacinomycin A Titer (mg/L)
15090 ± 12
200145 ± 18
250110 ± 15

Visualizations

Signaling Pathway for Aclacinomycin Biosynthesis

Aclacinomycin_Biosynthesis Propionyl-CoA Propionyl-CoA Aklavinone Biosynthesis (PKS) Aklavinone Biosynthesis (PKS) Propionyl-CoA->Aklavinone Biosynthesis (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Aklavinone Biosynthesis (PKS) Aklavinone Aklavinone Aklavinone Biosynthesis (PKS)->Aklavinone Glycosyltransferases Glycosyltransferases Aklavinone->Glycosyltransferases Glucose-1-Phosphate Glucose-1-Phosphate TDP-Sugars Biosynthesis TDP-Sugars Biosynthesis Glucose-1-Phosphate->TDP-Sugars Biosynthesis TDP-L-Rhodosamine TDP-L-Rhodosamine TDP-Sugars Biosynthesis->TDP-L-Rhodosamine TDP-2-deoxy-L-fucose TDP-2-deoxy-L-fucose TDP-Sugars Biosynthesis->TDP-2-deoxy-L-fucose TDP-L-Cinerulose TDP-L-Cinerulose TDP-Sugars Biosynthesis->TDP-L-Cinerulose TDP-L-Rhodosamine->Glycosyltransferases TDP-2-deoxy-L-fucose->Glycosyltransferases TDP-L-Cinerulose->Glycosyltransferases Aclacinomycin A Aclacinomycin A Glycosyltransferases->Aclacinomycin A Regulatory Genes (e.g., afsR, adpA) Regulatory Genes (e.g., afsR, adpA) Regulatory Genes (e.g., afsR, adpA)->Aklavinone Biosynthesis (PKS) Regulatory Genes (e.g., afsR, adpA)->TDP-Sugars Biosynthesis Primary Metabolism Primary Metabolism Primary Metabolism->Malonyl-CoA Primary Metabolism->Glucose-1-Phosphate

Caption: Simplified biosynthetic pathway of Aclacinomycin A in S. galilaeus.

Experimental Workflow for Fermentation and Analysis

Fermentation_Workflow A Inoculum Preparation (Spore Suspension) B Seed Culture (48-72h) A->B C Production Fermentation (7-9 days) B->C D Broth Harvesting C->D E Extraction with Organic Solvent D->E F Concentration E->F G HPLC Analysis & Quantification F->G

Caption: Workflow for Aclacinomycin A production and analysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low/No Product Yield CheckGrowth Is Mycelial Growth Normal? Start->CheckGrowth CheckContamination Check for Contamination CheckGrowth->CheckContamination Yes OptimizeMedia Optimize Medium (C/N source, minerals) CheckGrowth->OptimizeMedia No OptimizeConditions Optimize Fermentation Conditions (pH, Temp, DO, Agitation) CheckContamination->OptimizeConditions No ImproveAsepsis Improve Aseptic Technique CheckContamination->ImproveAsepsis Yes OptimizeMedia->OptimizeConditions NewCulture Use Fresh Culture Stock OptimizeConditions->NewCulture

Caption: Decision tree for troubleshooting low product yield.

References

10-Decarbomethoxyaclacinomycin A stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 10-decarbomethoxyaclacinomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on general knowledge of drug stability, the primary factors that can influence the stability of this compound include pH, temperature, light exposure, and the presence of oxidative agents or enzymes.[1][2] Anthracycline compounds, in general, are susceptible to hydrolysis and photodegradation.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from its structure and the behavior of related anthracyclines. The primary degradation pathways are likely to involve:

  • Hydrolysis: The glycosidic bonds are susceptible to cleavage under acidic or basic conditions, leading to the separation of the sugar moieties from the aklavinone aglycone.

  • Oxidation: The anthracycline core is sensitive to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.

  • Enzymatic Degradation: Enzymes such as oxidoreductases and glycosyltransferases present in biological systems may modify or cleave the molecule. For instance, an oxidoreductase has been shown to convert aclacinomycin A by oxidizing its terminal sugar.[3]

Q3: How should I store this compound to ensure its stability?

To maximize stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to prepare them fresh and use them immediately. If storage of solutions is necessary, they should be stored at -80°C and protected from light. Aliquoting the solution can help avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities with common laboratory reagents?

Avoid strong acids, bases, and oxidizing agents, as they are likely to cause degradation. The compatibility with various buffers and solvents should be experimentally determined. It is recommended to use buffers with a pH around neutral for short-term experiments, but the optimal pH for stability should be determined through systematic studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.- Verify storage conditions (temperature, light protection). - Prepare fresh solutions for each experiment. - Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC).
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). The compound has degraded into one or more new products.- Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. - Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. - Consult literature on the degradation of similar anthracyclines for potential identification of degradation products.
Color change of the solution (e.g., from yellow/orange to colorless). This may indicate significant degradation of the anthracycline chromophore.- Discard the solution. - Re-evaluate the solvent and buffer systems used. - Ensure complete protection from light during all handling steps.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer. The compound may be less stable at certain pH values, leading to precipitation of degradation products.- Test the solubility in various biocompatible solvents (e.g., DMSO, ethanol) before preparing aqueous solutions. - Determine the optimal pH range for solubility and stability. - Use sonication or gentle warming to aid dissolution, but monitor for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[4]

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate buffer)

  • HPLC system with a UV-Vis or PDA detector and a mass spectrometer (LC-MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for several hours. Take samples at different time points. Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature for several hours. Take samples at different time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep at room temperature for several hours, protected from light. Take samples at different time points.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method.[5][6]

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • Characterize the degradation products using the mass spectral data.

Protocol 2: Kinetic Study of Degradation

Objective: To determine the rate of degradation under specific conditions (e.g., a particular pH and temperature).

Methodology:

  • Prepare a solution of this compound in the desired buffer at a known concentration.

  • Incubate the solution at a constant temperature.

  • Withdraw aliquots at predetermined time intervals.

  • Immediately quench the degradation reaction if necessary (e.g., by neutralization or cooling).

  • Analyze the concentration of the remaining this compound in each aliquot by HPLC.

  • Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidative Degradation stock->oxidation Expose to stress thermal Thermal Degradation stock->thermal Expose to stress photo Photodegradation stock->photo Expose to stress hplc HPLC/LC-MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterize Characterize Degradants hplc->characterize kinetic Kinetic Analysis hplc->kinetic

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Light/Air) cluster_enzymatic Enzymatic Degradation parent This compound aglycone Aklavinone Aglycone parent->aglycone sugars Sugar Moieties parent->sugars oxidized_products Oxidized Derivatives parent->oxidized_products modified_sugars Modified Sugar Residues parent->modified_sugars

References

proper storage conditions for 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the proper storage and handling of 10-Decarbomethoxyaclacinomycin A, tailored for researchers, scientists, and drug development professionals. This technical support center provides detailed information on optimal storage conditions, troubleshooting for common storage-related issues, and answers to frequently asked questions to ensure the integrity and stability of the compound throughout experimental workflows.

Proper Storage Conditions

To maintain the quality and stability of this compound, it is crucial to adhere to the recommended storage conditions. The following table summarizes the optimal storage parameters for the compound in both solid form and in solution.

FormStorage TemperatureRecommended Duration
Solid (Powder) -20°CUp to 3 years
4°CUp to 2 years
In Solvent (e.g., DMSO) -20°CUp to 1 month
-80°CUp to 6 months

Troubleshooting Guide

This section addresses specific issues that users may encounter related to the storage and handling of this compound.

Issue 1: Compound arrived at room temperature, but the label indicates -20°C storage.

  • Explanation: Many compounds, including this compound, are stable at ambient temperatures for short durations, such as during shipping.[1][2]

  • Solution: Upon receipt, immediately transfer the product to the recommended storage condition of -20°C for long-term stability. Short-term exposure to warmer temperatures should not significantly impact the product's efficacy.[1]

Issue 2: The vial appears to be empty.

  • Explanation: If the product is in a small quantity or has been lyophilized, it may appear as a thin, transparent film or may not be readily visible in the vial.

  • Solution: Before opening, centrifuge the vial to collect all the material at the bottom. Add the appropriate solvent as indicated on the product datasheet and vortex or sonicate to ensure the compound is fully dissolved.

Issue 3: Difficulty dissolving the compound.

  • Explanation: Solubility can be influenced by factors such as the choice of solvent, temperature, and the crystalline nature of the compound.

  • Solution: Refer to the product datasheet for recommended solvents. For many compounds, dissolving in an organic solvent like DMSO is recommended to create a stock solution.[2] If solubility issues persist, gentle warming or sonication may aid in dissolution. Ensure the solvent is of high purity.

Issue 4: Concerns about repeated freeze-thaw cycles.

  • Explanation: While some small molecule products are resilient to a few freeze-thaw cycles, repeated cycles can potentially degrade the compound or affect its activity.[2]

  • Solution: It is best practice to aliquot stock solutions into smaller, single-use volumes before freezing.[1] This minimizes the number of freeze-thaw cycles for the bulk of the stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term storage, the solid powder should be stored at -20°C.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1][3][4] It is advisable to prepare fresh solutions for optimal performance.[1]

Q3: Is it necessary to handle this compound in a specific environment?

A3: Yes, it is recommended to handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Q4: Can I store the stock solution in the refrigerator (4°C)?

A4: While the solid form can be stored at 4°C for up to two years, it is generally not recommended to store solutions at this temperature for extended periods due to lower stability compared to frozen conditions. For short-term use (within a day), refrigeration may be acceptable, but for longer storage, freezing is required.

Q5: What should I do if I suspect the compound has degraded due to improper storage?

A5: If you suspect degradation, it is recommended to obtain a new, properly stored vial of the compound for your experiments to ensure the validity of your results. Signs of degradation can include changes in physical appearance, insolubility, or a decrease in biological activity.

Experimental Workflow for Troubleshooting Storage Issues

The following diagram illustrates a logical workflow for troubleshooting common issues related to the storage and handling of this compound.

Storage_Troubleshooting_Workflow Troubleshooting Workflow for Compound Storage cluster_start cluster_assessment Initial Assessment cluster_solutions Problem & Solution Pathways cluster_verification Verification & Further Steps start Start: Encounter Storage/Handling Issue issue_type Identify Issue Type start->issue_type appearance Vial appears empty? issue_type->appearance Appearance solubility Difficulty in dissolving? issue_type->solubility Solubility stability Concern about stability? issue_type->stability Stability centrifuge Action: Centrifuge vial appearance->centrifuge Yes dissolve Action: Use recommended solvent, vortex/sonicate solubility->dissolve Yes aliquot Action: Aliquot stock solution stability->aliquot Yes centrifuge->dissolve check_coa Consult Certificate of Analysis (CoA) dissolve->check_coa If issue persists aliquot->check_coa contact_support Contact Technical Support check_coa->contact_support If unresolved new_vial Consider using a new vial contact_support->new_vial If degradation is suspected

Caption: Logical workflow for troubleshooting common storage and handling issues.

References

solubility problems with 10-Decarbomethoxyaclacinomycin A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Decarbomethoxyaclacinomycin A. Due to the limited specific data available for this compound, information from the closely related and well-studied compound, Aclacinomycin A, is used as a primary reference.

Troubleshooting Guide

This guide addresses common solubility and experimental challenges encountered when working with this compound and related anthracyclines.

Problem 1: Compound Precipitation in Aqueous Buffers (e.g., PBS)

  • Possible Cause: Anthracyclines, like the related compound doxorubicin, can precipitate in neutral buffers such as phosphate-buffered saline (PBS)[1][2]. This may be due to the formation of dimers or larger aggregates[1][2].

  • Troubleshooting Steps:

    • Solvent Selection: Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers.

    • Final Concentration: Keep the final concentration of the compound in the aqueous buffer as low as experimentally feasible.

    • pH Adjustment: If the experimental conditions allow, a slightly acidic pH may improve solubility.

    • Fresh Preparation: Prepare working solutions immediately before use to minimize the time for precipitation to occur.

Problem 2: Difficulty Dissolving the Compound in DMSO

  • Possible Cause: The compound may require energy to fully dissolve, or the DMSO may have absorbed moisture, which can affect solubility.

  • Troubleshooting Steps:

    • Ultrasonication: Use an ultrasonic bath to aid in the dissolution of the compound in DMSO.

    • Fresh DMSO: Use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can impact solubility.

    • Gentle Warming: Gentle warming of the solution may aid dissolution, but be cautious of potential degradation. Monitor the solution for any color changes that might indicate decomposition.

Problem 3: Inconsistent Experimental Results

  • Possible Cause: Inconsistent results can arise from variability in solution preparation, compound stability, or cellular uptake.

  • Troubleshooting Steps:

    • Standardized Protocol: Adhere to a strict, standardized protocol for solution preparation for every experiment.

    • Light Protection: Protect solutions from light, as anthracyclines can be light-sensitive.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Cellular Uptake Assays: If inconsistent biological activity is observed, consider performing cellular uptake assays to ensure the compound is entering the cells as expected.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on data for the closely related Aclacinomycin A, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your experimental medium.

Q2: What is the solubility of this compound?

Solubility of Aclacinomycin A in DMSO

Concentration (mg/mL)Molar Equivalent (mM)
3036.9
5061.6

Q3: How should I prepare a stock solution?

A3: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in anhydrous DMSO to a final concentration of, for example, 10 mM. Use of an ultrasonic bath can aid dissolution. Dispense the stock solution into small, single-use aliquots and store at -20°C or -80°C, protected from light.

Preparation of a 10 mM Stock Solution of Aclacinomycin A (MW: 811.88 g/mol )

Desired VolumeMass of Compound to Weigh
1 mL8.12 mg
5 mL40.6 mg
10 mL81.2 mg

Q4: What is the mechanism of action of this compound?

A4: As an anthracycline, this compound is expected to act as a topoisomerase inhibitor. The related compound, Aclacinomycin A, is a dual inhibitor of topoisomerase I and II[3]. This inhibition leads to DNA strand breaks, which in turn triggers apoptotic cell death. Aclacinomycin A has been shown to activate caspase-3 and caspase-8[3].

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound should be handled as a potent cytotoxic agent. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a chemical fume hood to avoid inhalation of any powder. Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.

  • Procedure: a. Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. b. Weigh the compound in a fume hood and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube briefly to mix. e. Place the tube in an ultrasonic bath for 10-15 minutes, or until the compound is fully dissolved. f. Aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Materials: 10 mM stock solution of this compound in DMSO, sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. c. Mix the working solution thoroughly by gentle inversion or pipetting. d. Use the working solution immediately in your experiment. Do not store diluted aqueous solutions.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO (Ultrasonicate if needed) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium (Prepare Fresh) thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Workflow for preparing and using this compound.

signaling_pathway Proposed Signaling Pathway of this compound cluster_caspase Caspase Cascade compound 10-Decarbomethoxy- aclacinomycin A topo Topoisomerase I/II compound->topo Inhibition dna_damage DNA Strand Breaks topo->dna_damage Leads to apoptosis_pathway Apoptosis dna_damage->apoptosis_pathway caspase8 Caspase-8 Activation apoptosis_pathway->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase3->apoptosis_pathway Execution

Caption: Proposed mechanism of action leading to apoptosis.

troubleshooting_logic Solubility Troubleshooting Logic start Compound does not dissolve solvent_check Is the solvent anhydrous DMSO? start->solvent_check ultrasonicate Apply Ultrasonication solvent_check->ultrasonicate Yes consult_literature Consult literature for alternative solvents or perform solubility screening solvent_check->consult_literature No still_insoluble Still insoluble? ultrasonicate->still_insoluble gentle_heat Apply Gentle Heat (Monitor for degradation) still_insoluble->gentle_heat Yes dissolved Compound Dissolved still_insoluble->dissolved No gentle_heat->dissolved

Caption: Decision tree for addressing solubility issues.

References

troubleshooting inconsistent results in 10-Decarbomethoxyaclacinomycin A assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in assays involving 10-Decarbomethoxyaclacinomycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an anthracycline antibiotic. Like its parent compound, aclacinomycin A, it is known to exhibit potent antineoplastic activity.[1][2] The primary mechanisms of action for anthracyclines include intercalation into DNA and the inhibition of topoisomerase I and II, which are enzymes critical for DNA replication and repair.[1][2][3] This disruption of DNA processes ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][3]

Q2: What are the common assays used to assess the effects of this compound?

Common assays to evaluate the efficacy of this compound include:

  • Cell Viability and Cytotoxicity Assays: MTT, MTS, and neutral red assays are frequently used to measure the metabolic activity of cells and determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Apoptosis Assays: These assays detect the hallmarks of programmed cell death. Common methods include Annexin V/Propidium Iodide (PI) staining to detect changes in the cell membrane, and caspase activity assays to measure the activation of key apoptotic enzymes.

Q3: Are there any known stability issues with this compound?

Q4: Does this compound have intrinsic fluorescence that could interfere with assays?

Yes, anthracycline derivatives are known to be fluorescent.[5] This intrinsic fluorescence can interfere with assays that use fluorescent readouts, such as flow cytometry with certain dyes or fluorescence-based viability assays. It is crucial to include proper controls, such as cells treated with the compound but without the fluorescent assay reagent, to account for any background fluorescence. When using flow cytometry to assess apoptosis, it is advisable to select fluorescent dyes that have emission spectra distinct from that of the anthracycline.[5][6]

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect solutions from light.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Variable Incubation Times Standardize the incubation time with the compound and with the assay reagent (e.g., MTT) across all experiments.
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete dissolution of the formazan crystals by thorough mixing. If crystals persist, consider increasing the incubation time with the solubilization buffer or using a different solvent.
Interference from Compound's Color/Fluorescence Include control wells containing the compound in cell-free media to measure any background absorbance or fluorescence. Subtract this background from the experimental values.
Cell Line Variability Ensure consistent cell passage number and confluency at the time of treatment. Different cell lines can have varying sensitivities.

Note on IC50 Values for Aclacinomycin A (Parent Compound):

While specific IC50 values for this compound are not widely published, the parent compound, Aclacinomycin A, has reported IC50 values that can serve as a preliminary reference:

  • A549 (Lung Carcinoma): 0.27 µM[3]

  • HepG2 (Hepatocellular Carcinoma): 0.32 µM[3]

  • MCF-7 (Breast Adenocarcinoma): 0.62 µM[3]

  • Friend leukemia cells: 0.024 µg/ml (24 hr exposure)[7]

  • L1210 cells: 0.053 µg/ml (24 hr exposure)[7]

Inconsistent Results in Apoptosis Assays (e.g., Caspase Activity, Annexin V/PI)
Potential Cause Troubleshooting Steps
Autofluorescence Interference For flow cytometry, use fluorochromes that are spectrally distinct from this compound. Run unstained, compound-treated cells as a control to determine the compound's fluorescence profile.[5]
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Low Caspase Activity Signal Ensure that the cell lysate is prepared correctly and that the protein concentration is within the optimal range for the assay. Use a positive control (e.g., staurosporine) to confirm that the assay is working.
Cell Clumping Gently triturate cell pellets to ensure a single-cell suspension before staining and analysis by flow cytometry.
Distinguishing Apoptosis from Necrosis Use a dual staining method like Annexin V and a viability dye (e.g., PI, 7-AAD) to differentiate between apoptotic, necrotic, and viable cells. Aclacinomycin A can induce necrosis at prolonged incubation times.[3]

Experimental Protocols

General Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

General Protocol for Caspase-3/7 Activity Assay
  • Cell Treatment: Seed cells in a multi-well plate and treat with this compound for the desired time. Include positive and negative controls.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the caspase activity assay kit.

  • Caspase Reaction: Add the caspase substrate (e.g., a DEVD peptide conjugated to a fluorophore or chromophore) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

  • Data Analysis: Normalize the results to the protein concentration of the cell lysates and compare the caspase activity of treated cells to the controls. Aclacinomycin A has been shown to increase the activity of caspase-3 and caspase-8.[3]

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare Serial Dilutions of This compound add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway compound This compound topo_inhibition Topoisomerase I/II Inhibition compound->topo_inhibition dna_damage DNA Damage topo_inhibition->dna_damage bax_activation Bax/Bak Activation dna_damage->bax_activation mito_permeability Mitochondrial Outer Membrane Permeabilization bax_activation->mito_permeability cyto_c_release Cytochrome c Release mito_permeability->cyto_c_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Executioner Caspases Activation (Caspase-3, -7) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by anthracyclines.

Troubleshooting_Logic cluster_viability Cell Viability Assay (e.g., MTT) cluster_apoptosis Apoptosis Assay (e.g., Flow Cytometry) start Inconsistent Assay Results check_compound Check Compound Stability (Fresh Dilutions, Light Protection) start->check_compound check_fluorescence Control for Autofluorescence start->check_fluorescence check_cells Verify Cell Seeding (Density, Homogeneity) check_compound->check_cells check_plate Address Plate Edge Effects check_cells->check_plate check_reagents Ensure Reagent Quality and Incubation Times check_plate->check_reagents check_timing Optimize Assay Time Point check_fluorescence->check_timing check_staining Validate Staining Protocol (Antibody Titration, Controls) check_timing->check_staining check_instrument Calibrate Instrument (e.g., Flow Cytometer) check_staining->check_instrument

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Technical Support Center: Optimizing Dosage for 10-Decarbomethoxyaclacinomycin A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 10-Decarbomethoxyaclacinomycin A in cell culture experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anthracycline antibiotic, a class of drugs commonly used in cancer chemotherapy. Its primary mechanism of action, similar to its parent compound aclacinomycin A, is the inhibition of topoisomerase I and II.[1][2][3] This inhibition leads to DNA strand breaks, ultimately hindering DNA replication and transcription in cancer cells.[2]

Q2: How do I prepare a stock solution of this compound?

It is recommended to prepare a stock solution in a solvent like DMSO at a concentration of 10 mM.[4] The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark.[4] Working solutions should be prepared fresh by diluting the stock solution in your cell culture medium to the desired final concentration.[3][4]

Q3: What is a good starting concentration range for my experiments?

Based on studies with the closely related compound aclacinomycin A, a good starting point for determining the optimal concentration would be in the micromolar (µM) range. Specifically, IC50 values for aclacinomycin A in various cancer cell lines have been reported to be between 0.27 µM and 0.62 µM.[5] Therefore, a dose-response experiment could initially cover a range from 0.1 µM to 10 µM.

Q4: How do I determine the optimal dosage for my specific cell line?

The optimal dosage, often represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A dose-response experiment is the standard method. This involves treating your cells with a range of concentrations of the compound and then measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours). A detailed protocol for an IC50 determination using an MTT assay is provided below.

Q5: Are there any known signaling pathways affected by this class of compounds?

Anthracyclines are known to induce complex cellular responses. Beyond their direct effect on topoisomerases, they can generate reactive oxygen species (ROS) and influence major signaling pathways involved in cell survival and apoptosis.[2] For instance, the related anthracycline doxorubicin has been shown to activate the p38 MAPK pathway and modulate the PI3K/Akt signaling cascade, both of which are critical in determining cell fate.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No significant cell death even at high concentrations - Cell line is resistant to the compound- Inactive compound- Incorrect dosage calculation- Verify the reported sensitivity of your cell line to anthracyclines.- Ensure the compound has been stored correctly and prepare fresh dilutions.- Double-check all calculations for stock and working solutions.
High background in colorimetric/fluorometric assays (e.g., MTT) - Compound interferes with the assay reagents- Contamination of cell culture- Run a control with the compound in cell-free media to check for direct reaction with the assay dye.- Routinely check for mycoplasma and other contaminants.[6]
Cells are clumping - Over-digestion with trypsin- High cell density- Optimize trypsinization time to obtain a single-cell suspension.- Seed cells at a lower density to prevent excessive cell-to-cell contact.

Quantitative Data

The following table presents representative IC50 values for the closely related compound, aclacinomycin A, in various human cancer cell lines. This data can serve as a reference for establishing an expected range of activity for this compound.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.27[5]
HepG2Hepatocellular Carcinoma0.32[5]
MCF-7Breast Adenocarcinoma0.62[5]

Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm or 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM.

    • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control if available.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control and untreated cells.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4-6 hours at 37°C.[7]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are known to be affected by anthracyclines, which are relevant to the mechanism of action of this compound.

anthracycline_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthracycline Anthracycline ROS ROS Anthracycline->ROS Generation Topoisomerase_II Topoisomerase_II Anthracycline->Topoisomerase_II Inhibition p38_MAPK p38_MAPK ROS->p38_MAPK Activates PI3K PI3K ROS->PI3K Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Induces DNA_Damage->Apoptosis Induces ic50_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat cells with serial dilutions of 10-DMACA Incubation_24h->Drug_Treatment Incubation_48_72h Incubate for 48-72h Drug_Treatment->Incubation_48_72h MTT_Assay Perform MTT assay Incubation_48_72h->MTT_Assay Data_Analysis Measure absorbance and analyze data MTT_Assay->Data_Analysis IC50_Determination Determine IC50 value Data_Analysis->IC50_Determination End End IC50_Determination->End

References

side effects and toxicity of 10-Decarbomethoxyaclacinomycin A in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Preclinical data specifically for 10-Decarbomethoxyaclacinomycin A is limited in publicly available literature. The following information is primarily based on studies of its close structural analog, Aclacinomycin A, and general knowledge of anthracycline antibiotics. Researchers should use this information as a guide and conduct specific studies to determine the precise toxicological profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected major side effects of this compound in preclinical animal models?

Based on studies with Aclacinomycin A, the primary dose-limiting toxicities are expected to be myelosuppression (a decrease in white blood cell count) and gastrointestinal toxicity (such as anorexia, depression of spontaneous activity, and unformed feces).[1][2][3] While generally considered less cardiotoxic than Doxorubicin, cardiac function should still be monitored, especially at higher cumulative doses.[4]

Q2: We are observing significant weight loss in our mouse cohort treated with this compound. Is this a known side effect?

Yes, this is a potential side effect. A study on the chronic toxicity of Aclacinomycin A in rats noted anorexia and decreased body weight gain at higher doses (0.6 and 1.2 mg/kg/day).[1] This is likely related to gastrointestinal toxicity.

Q3: What is the expected profile of cardiotoxicity for this compound compared to other anthracyclines like Doxorubicin?

Aclacinomycin A has been reported to have significantly lower cardiotoxicity compared to Doxorubicin.[4] This is a key characteristic of Aclacinomycin A and its analogs. However, as it is still an anthracycline, monitoring for cardiotoxicity is recommended in long-term or high-dose studies.

Q4: Are there any known mechanisms of resistance to this compound that could affect our in vitro experiments?

While specific resistance mechanisms to this compound are not well-documented, resistance to anthracyclines, in general, can be multifactorial. This can include increased drug efflux by transporters like P-glycoprotein, alterations in topoisomerase II, and enhanced DNA repair mechanisms.

Troubleshooting Guides

Issue: High mortality in animal studies at calculated doses.

Possible Cause & Solution:

  • Incorrect Dosing: Double-check all dose calculations and the concentration of the dosing solution. Ensure the vehicle used for administration is appropriate and non-toxic.

  • Animal Strain Variability: Different strains of mice or rats can have varying sensitivities to drug toxicity. The LD50 values from one strain may not be directly transferable to another. It is advisable to perform a dose-range-finding study in the specific strain being used.

  • Route of Administration: The toxicity of anthracyclines can vary significantly with the route of administration (e.g., intravenous vs. intraperitoneal vs. oral).[5] Ensure the chosen route is consistent with intended clinical application and published preclinical data for similar compounds.

Issue: Inconsistent results in in vitro cytotoxicity assays (e.g., MTT, XTT).

Possible Cause & Solution:

  • Cell Seeding Density: The optimal cell number per well can vary between cell lines. Too few cells can lead to weak signals, while too many can result in nutrient depletion and non-drug-related cell death. A cell titration experiment is recommended to determine the optimal seeding density.

  • Drug Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium. Some anthracyclines can be light-sensitive, so protect solutions from light. Prepare fresh dilutions for each experiment.

  • Incubation Time: The cytotoxic effects of anthracyclines are often time-dependent. An incubation time that is too short may not be sufficient to induce measurable cell death. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

Quantitative Toxicity Data (for Aclacinomycin A)

Table 1: In Vivo Acute Toxicity of Aclacinomycin A

SpeciesRoute of AdministrationLD50 ValueReference
MiceIntravenous (i.v.)35.6 mg/kg[5]
MiceOral76.5 mg/kg[5]

Table 2: In Vitro Cytotoxicity of Aclacinomycin A

Cell LineAssayIC50 ValueIncubation TimeReference
L1210 (Leukemia)[14C]-Thymidine incorporation0.30 µg/mLNot Specified[4]
L1210 (Leukemia)[14C]-Uridine incorporation0.038 µg/mLNot Specified[4]
Rabbit ReticulocytesUbiquitin-ATP-dependent proteolysis52 µM30 min[5]

Experimental Protocols

General Protocol for In Vivo Acute Toxicity Study in Mice
  • Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability. Acclimate the animals for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a buffered solution). Perform serial dilutions to achieve the desired final concentrations.

  • Dose Administration: Administer the compound via the desired route (e.g., a single bolus intravenous injection via the tail vein or intraperitoneal injection). Include a control group that receives only the vehicle. Use at least 5-10 animals per dose group.

  • Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss), and any adverse reactions at regular intervals (e.g., 1, 4, 24, 48, 72 hours, and then daily for 14 days).

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

General Protocol for In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Plate cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways

The primary mechanisms of toxicity for anthracyclines like Aclacinomycin A involve the generation of reactive oxygen species (ROS) and interference with topoisomerase enzymes, leading to DNA damage and apoptosis.

Anthracycline_Cardiotoxicity Anthracycline Anthracycline (e.g., Aclacinomycin A) Mitochondria Mitochondria Anthracycline->Mitochondria Redox Cycling TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition SR Sarcoplasmic Reticulum Anthracycline->SR ROS Reactive Oxygen Species (ROS) Mitochondria->ROS DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis TopoisomeraseII->DNA_Damage DNA_Damage->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity Ca_Handling Altered Ca2+ Handling SR->Ca_Handling Ca_Handling->Cardiotoxicity

Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.

Experimental_Workflow_Toxicity Start Start: Preclinical Toxicity Assessment InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Start->InVitro DoseRange In Vivo Dose-Range Finding Study Start->DoseRange DataAnalysis Data Analysis and Endpoint Evaluation InVitro->DataAnalysis AcuteTox Acute Toxicity Study (Single Dose) DoseRange->AcuteTox Determine Doses ChronicTox Chronic Toxicity Study (Repeated Doses) DoseRange->ChronicTox Determine Doses AcuteTox->DataAnalysis ChronicTox->DataAnalysis End End: Toxicity Profile Established DataAnalysis->End

Caption: General workflow for preclinical toxicity assessment.

References

Validation & Comparative

A Comparative Guide to the Anticancer Properties of Aclacinomycin A, a Proxy for 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Direct experimental data on the anticancer properties of 10-Decarbomethoxyaclacinomycin A is limited in publicly available scientific literature. This guide therefore focuses on its parent compound, Aclacinomycin A (also known as Aclarubicin) , as a close structural analog and a proxy to provide valuable insights into its potential anticancer activities. Aclacinomycin A is a well-studied second-generation anthracycline antibiotic with a multifaceted mechanism of action and a more favorable safety profile compared to earlier anthracyclines like doxorubicin.[1]

I. Comparative Anticancer Activity

Aclacinomycin A has demonstrated significant antitumor activity against a range of hematological and solid tumors.[2][3] Its efficacy is comparable to that of other established anthracyclines, but with notably lower cardiotoxicity, a significant dose-limiting side effect of drugs like doxorubicin.[2][3]

Table 1: Comparative in vivo Anticancer Activity of Aclacinomycin A
Cancer ModelAclacinomycin A ActivityComparison with Other AgentsReference
Leukemia L-1210 (intraperitoneal)Same degree of activity as daunomycin, somewhat less than adriamycin (doxorubicin).-[2][3]
Leukemia P-388 (intraperitoneal)Same degree of activity as daunomycin, somewhat less than adriamycin (doxorubicin).-[2][3]
Sarcoma-180 (subcutaneous)Almost the same degree of inhibition as adriamycin and daunomycin, at approximately twice the optimal dose of adriamycin.-[2][3]
6C3HED Lymphosarcoma (subcutaneous)Almost the same degree of inhibition as adriamycin and daunomycin.-[2][3]
Leukemia L-1210 (oral)Significant activity.-[2]

II. Mechanism of Action: A Dual Inhibitor of Topoisomerases

The primary mechanism of action of Aclacinomycin A involves the inhibition of topoisomerases, crucial enzymes in DNA replication and transcription. Unlike many other anthracyclines that primarily target topoisomerase II, Aclacinomycin A is a dual inhibitor of both topoisomerase I and topoisomerase II.[4][5] This dual inhibition leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).

Additional anticancer mechanisms of Aclacinomycin A include:

  • Generation of Reactive Oxygen Species (ROS): This induces oxidative stress within cancer cells, contributing to their demise.

  • Inhibition of Nucleic Acid Synthesis: Aclacinomycin A can interfere with the synthesis of RNA.[4][6]

  • Suppression of Tumor Invasion: It has been shown to inhibit cancer cell migration.

  • Inhibition of Angiogenesis: This process is vital for tumor growth and metastasis.

Signaling Pathway of Aclacinomycin A-induced Apoptosis

AclacinomycinA_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AclacinomycinA Aclacinomycin A TopoisomeraseI Topoisomerase I AclacinomycinA->TopoisomeraseI Inhibits TopoisomeraseII Topoisomerase II AclacinomycinA->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) AclacinomycinA->ROS DNA_Damage DNA Strand Breaks TopoisomeraseI->DNA_Damage Leads to TopoisomeraseII->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis

Caption: Mechanism of Aclacinomycin A-induced apoptosis.

III. Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Apoptosis Analysis by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][6]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow start Cell Culture and Treatment harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Resuspend in Binding Buffer Add Annexin V-FITC and PI wash->stain incubate Incubate in Dark stain->incubate analysis Flow Cytometry Analysis incubate->analysis

Caption: Workflow for apoptosis analysis using flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content, which varies throughout the cell cycle.[1][10]

Protocol:

  • Cell Culture and Treatment: Grow and treat cells with the test compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[11][12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[10]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

IV. Conclusion

While specific data for this compound is scarce, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for its potential as a valuable anticancer agent. Its dual inhibition of topoisomerases I and II, coupled with a more favorable safety profile compared to older anthracyclines, makes it and its derivatives promising candidates for further investigation in cancer therapy. The experimental protocols provided in this guide offer a standardized approach for researchers to validate and compare the anticancer properties of novel compounds like this compound.

References

A Comparative Analysis of 10-Decarbomethoxyaclacinomycin A and Other Anthracyclines in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental evaluation of key anthracycline compounds.

This guide provides a comprehensive comparison of 10-Decarbomethoxyaclacinomycin A and other prominent anthracyclines, including Doxorubicin, Daunorubicin, Epirubicin, and its parent compound, Aclacinomycin A. Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1][2] Their primary mechanism of action involves the disruption of DNA synthesis and function in rapidly dividing cancer cells.[3][4] This comparison focuses on their differential cytotoxicity, mechanisms of action, and key toxicities, supported by experimental data and detailed protocols.

Comparative Data on Anthracycline Performance

The efficacy and safety profiles of anthracyclines can vary significantly. The following tables summarize key quantitative data to facilitate a direct comparison between these compounds.

Table 1: Comparative Cytotoxicity (IC₅₀) of Anthracyclines in Human Cancer Cell Lines

CompoundK562 (Leukemia)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Aclacinomycin A ~2.5x less cytotoxic than Doxorubicin[5]Less cytotoxic than Doxorubicin/Epirubicin at high doses[6]Data Not AvailableData Not Available
Doxorubicin Highly cytotoxic[5]Highly cytotoxic[7]Highly cytotoxic[7]Highly cytotoxic[7]
Daunorubicin Potent cytotoxic activity[8]Potent cytotoxic activityPotent cytotoxic activityPotent cytotoxic activity
Epirubicin Data Not AvailableGreater cytotoxicity than Doxorubicin[7]Greater cytotoxicity than Doxorubicin[7]Greater cytotoxicity than Doxorubicin[7]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data for this compound is limited in publicly available literature.

Table 2: Mechanistic and Toxicological Profile of Anthracyclines

CompoundPrimary Mechanism of ActionKey AdvantagesMajor Toxicities
This compound Biosynthesis intermediate for Aclacinomycin A[9]Data Not AvailableData Not Available
Aclacinomycin A Dual Topoisomerase I/II inhibitor[10]Lower cardiotoxicity than Doxorubicin[2][11]Myelosuppression[12]
Doxorubicin Topoisomerase II inhibition, DNA intercalation, ROS generation[3][4]Broad-spectrum antitumor activity[3]Cardiotoxicity, myelosuppression[3]
Daunorubicin Topoisomerase II inhibition, DNA and RNA synthesis inhibition[13]Effective against hematological malignancies[8][14]Cardiotoxicity[15][16]
Epirubicin Topoisomerase II inhibition, DNA intercalation[17][18]Reduced cardiotoxicity compared to Doxorubicin[1][19]Myelosuppression, mucositis[19]

Mechanisms of Action: A Deeper Dive

The anticancer effects of anthracyclines are multifaceted. Doxorubicin, a widely studied anthracycline, exerts its effects through several mechanisms:

  • DNA Intercalation: The planar ring structure of doxorubicin inserts between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[4]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA strand breaks.[3][4]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[3][4] This ROS production is also heavily implicated in its cardiotoxic side effects.[3]

Aclacinomycin A distinguishes itself by acting as a dual inhibitor of both topoisomerase I and II.[10] This broader mechanism may contribute to its different spectrum of activity and toxicity. Epirubicin, an epimer of doxorubicin, shares similar mechanisms but appears to have a faster elimination and reduced toxicity profile.[18] Daunorubicin is also a potent topoisomerase II inhibitor that effectively halts DNA and RNA synthesis.[8]

Anthracycline_Mechanism

Experimental Protocols for Comparative Evaluation

To ensure objective and reproducible comparisons between anthracyclines, standardized experimental protocols are essential.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of each anthracycline for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value by plotting the percentage of cell viability against the drug concentration.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Procedure:

    • Treat cells with the anthracyclines at their respective IC₅₀ concentrations.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of cell death.

3. DNA Damage Assessment (Comet Assay)

  • Principle: Also known as single-cell gel electrophoresis, this assay detects DNA strand breaks. Damaged DNA fragments migrate out of the nucleus under an electric field, forming a "comet tail."

  • Procedure:

    • Embed treated cells in a low-melting-point agarose gel on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide).

    • Visualize and quantify the "comet tails" using fluorescence microscopy and specialized software. The length and intensity of the tail are proportional to the extent of DNA damage.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with Anthracyclines (Varying Concentrations) start->treatment mtt mtt treatment->mtt flow flow treatment->flow comet comet treatment->comet analysis Data Analysis (IC50, % Apoptosis, DNA Breakage) conclusion Comparative Efficacy & Mechanism Conclusion analysis->conclusion mtt->analysis flow->analysis comet->analysis

Discussion and Future Directions

While Doxorubicin and Daunorubicin remain cornerstones of many chemotherapy regimens, their significant cardiotoxicity limits their clinical utility.[3][15][16] Newer analogues like Epirubicin and Aclacinomycin A have been developed to mitigate this toxicity while retaining potent antitumor activity.[1][2][11] Epirubicin, for instance, has demonstrated a more favorable safety profile compared to doxorubicin in several studies.[1][19] Aclacinomycin A's lower cardiotoxicity is a significant advantage, and its unique dual inhibitory action on topoisomerases I and II warrants further investigation.[2][10]

Information on this compound is sparse in the current literature, primarily identifying it as a biosynthetic precursor to Aclacinomycin A.[9] Further studies are needed to elucidate its pharmacological properties and potential as an anticancer agent in its own right. The development of novel anthracycline analogues and drug delivery systems, such as liposomal formulations, continues to be a promising area of research aimed at improving the therapeutic index of this important class of drugs.[1] The comparative data and protocols presented in this guide offer a framework for researchers to systematically evaluate these and other emerging anthracycline compounds.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods applicable to the analysis of 10-Decarbomethoxyaclacinomycin A and related anthracycline compounds. The methodologies presented—Normal-Phase HPLC with UV detection, Reverse-Phase HPLC with Fluorescence detection, and UHPLC with Tandem Mass Spectrometry (MS/MS) detection—offer a range of options to suit various analytical needs, from routine monitoring to high-sensitivity quantification in complex matrices.

Method Comparison at a Glance

The selection of an appropriate analytical method is critical for accurate quantification and characterization of this compound. The following table summarizes the key performance characteristics of the three highlighted methods.

ParameterMethod 1: Normal-Phase HPLC-UVMethod 2: Reverse-Phase HPLC-FluorescenceMethod 3: UHPLC-MS/MS
Principle Separation based on polarity using a polar stationary phase and a non-polar mobile phase.Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Separation based on hydrophobicity coupled with highly sensitive and specific mass-based detection.
Primary Application Analysis of related compounds in fermentation and purification processes.[1]Determination in biological fluids like plasma.[2]High-sensitivity quantification of anthracyclines in various biological matrices.[3]
Detector UV-Vis DetectorFluorescence DetectorTandem Mass Spectrometer (MS/MS)
Key Advantages Good for separating structurally similar analogs.High sensitivity and selectivity for fluorescent compounds.[2]Exceptional sensitivity, selectivity, and specificity; suitable for complex samples.[3]
Considerations Requires non-aqueous, often volatile mobile phases; may have lower sensitivity compared to other methods.Requires the analyte to be fluorescent or derivatized to be fluorescent.Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of aclacinomycin A and other anthracyclines and can be adapted for this compound.

Method 1: Normal-Phase HPLC with UV Detection

This method is well-suited for the separation and quantification of aclacinomycin A and its related compounds during production and purification.[1]

  • Column: µ-Porasil

  • Mobile Phase: A mixture of chloroform, methanol, acetic acid, water, and triethylamine in a ratio of 68:20:10:2:0.01 (v/v).[1]

  • Detection: UV-Vis at a wavelength of 436 nm.[1]

  • Internal Standard: MA144 M1, an aclacinomycin analogue, can be used to improve quantitative accuracy.[1]

Method 2: Reverse-Phase HPLC with Fluorescence Detection

This sensitive and selective method is designed for the determination of aclacinomycin A and its metabolites in biological fluids.[2]

  • Column: Microparticulate phenethyl derivative of silica.

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.03 M ammonium formate buffer (pH 5.0).[2]

  • Detection: Fluorescence detector with excitation at 435 nm and emission at 505 nm.[2]

  • Quantification: Achieves high reproducibility and linear calibration curves in the range of 20 ng/ml to 100 ng/ml in plasma using an internal standard.[2]

Method 3: UHPLC-MS/MS for Anthracycline Analysis

Representing the cutting edge in analytical separation, UHPLC coupled with tandem mass spectrometry offers unparalleled sensitivity and specificity, making it ideal for the analysis of anthracyclines in complex biological samples for applications such as monitoring occupational exposure.[3]

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Solid Phase Extraction (SPE) is typically employed for urine samples to concentrate the analytes and remove interfering substances.[3]

  • Detection: ESI-UHPLC-MS/MS.

  • Performance: This method can achieve a lower limit of quantification (LOQ) of 10 ng/L with good linearity, precision, and accuracy.[3]

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams are provided.

cluster_0 Method 1: NP-HPLC-UV Sample (Fermentation Broth) Sample (Fermentation Broth) µ-Porasil Column µ-Porasil Column Sample (Fermentation Broth)->µ-Porasil Column Inject UV Detector (436 nm) UV Detector (436 nm) µ-Porasil Column->UV Detector (436 nm) Elute Data Analysis Data Analysis UV Detector (436 nm)->Data Analysis

Caption: Workflow for Normal-Phase HPLC with UV Detection.

cluster_1 Method 2: RP-HPLC-Fluorescence Biological Sample (Plasma) Biological Sample (Plasma) Phenethyl Silica Column Phenethyl Silica Column Biological Sample (Plasma)->Phenethyl Silica Column Inject Fluorescence Detector (Ex: 435 nm, Em: 505 nm) Fluorescence Detector (Ex: 435 nm, Em: 505 nm) Phenethyl Silica Column->Fluorescence Detector (Ex: 435 nm, Em: 505 nm) Elute Data Analysis Data Analysis Fluorescence Detector (Ex: 435 nm, Em: 505 nm)->Data Analysis

Caption: Workflow for Reverse-Phase HPLC with Fluorescence Detection.

cluster_2 Method 3: UHPLC-MS/MS Biological Sample (Urine) Biological Sample (Urine) SPE SPE Biological Sample (Urine)->SPE Prepare UHPLC Column UHPLC Column SPE->UHPLC Column Inject MS/MS Detector MS/MS Detector UHPLC Column->MS/MS Detector Elute Data Analysis Data Analysis MS/MS Detector->Data Analysis

Caption: Workflow for UHPLC-MS/MS Analysis.

References

A Comparative Guide to the Confirmation of 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the confirmation of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic. We will delve into the utility of mass spectrometry, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy, presenting supporting experimental data and detailed protocols to aid in methodological selection and application.

Introduction to this compound and its Analytical Challenges

This compound is a member of the anthracycline class of compounds, which are widely recognized for their potent antitumor properties. Structurally, it is closely related to the well-studied aclacinomycin A. The confirmation of its identity and purity is a critical step in drug discovery, development, and quality control. The complex structure of this compound, featuring a tetracyclic aglycone and a trisaccharide chain, presents unique challenges and opportunities for different analytical methodologies.

Mass Spectrometry: A Powerful Tool for Structural Elucidation

Mass spectrometry (MS) is a highly sensitive and specific technique for the determination of the molecular weight and structure of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique for anthracyclines, as it minimizes in-source fragmentation and preserves the molecular ion.[1][2]

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the molecular ion. For anthracyclines, the most common fragmentation pathway involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties.[1][3] This characteristic fragmentation pattern is invaluable for confirming the identity of the aglycone and the sequence of the sugar units.

Key Fragmentation Pathways for Anthracyclines:

  • Cleavage of Glycosidic Bonds: The bonds linking the sugar units to the aglycone and to each other are labile and readily cleave during MS/MS analysis. This results in fragment ions corresponding to the aglycone and the individual or combined sugar moieties.

  • Loss of Water and Other Neutral Molecules: Dehydration and other neutral losses from the aglycone or sugar rings can also be observed.

High-Performance Liquid Chromatography: The Workhorse for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the separation, quantification, and purity assessment of this compound. Due to the chromophoric nature of the anthracycline ring system, UV-Vis detection is commonly employed. For enhanced sensitivity and selectivity, fluorescence detection can also be utilized, as these compounds are naturally fluorescent.[4]

A variety of reversed-phase and normal-phase HPLC methods have been developed for the analysis of aclacinomycin A and its related compounds.[4][5] The choice of the stationary and mobile phases can be optimized to achieve the desired separation from impurities and metabolites.

Nuclear Magnetic Resonance Spectroscopy: The Gold Standard for Unambiguous Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel compounds and for the confirmation of the structure of known molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

The complete assignment of the ¹H and ¹³C NMR spectra of aclacinomycin A has been reported, providing a crucial reference for the structural confirmation of this compound.[6] Any modifications to the aclacinomycin A structure, such as the absence of the carbomethoxy group, will result in predictable changes in the NMR spectrum.

Comparative Performance of Analytical Techniques

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Use Molecular Weight Determination, Structural ElucidationQuantification, Purity Assessment, SeparationUnambiguous Structure Determination
Sensitivity High (picomole to femtomole)Moderate to High (nanogram to picogram)Low (microgram to milligram)
Specificity High (especially with MS/MS)Moderate (can be improved with selective detectors)Very High
Sample Throughput HighHighLow
Quantitative Capability Good (with appropriate internal standards)ExcellentGood (qNMR) but less common for routine analysis
Instrumentation Cost HighModerateVery High
Expertise Required HighModerateHigh

Note: The performance characteristics are general and can vary depending on the specific instrumentation and experimental conditions.

Quantitative Data Comparison

ParameterHPLC-UV/Fluorescence (for related anthracyclines)
Limit of Detection (LOD) 20 ng/mL (Aclacinomycin A, Fluorescence)[4], 60 ng/mL (Doxorubicin, UV)[7]
Limit of Quantification (LOQ) 20 ng/mL (Aclacinomycin A, Fluorescence)[4]
Linearity Range 20 - 100 ng/mL (Aclacinomycin A, Fluorescence)[4]
Precision (RSD%) Typically < 5%
Accuracy (Recovery %) Typically 95-105%

Note: Specific quantitative data for this compound is not available. The data presented is for closely related anthracyclines and serves as a reference.

Experimental Protocols

Mass Spectrometry (Predicted Protocol for this compound)
  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1-2 L/min

    • Drying Gas (N₂): 5-10 L/min

    • Source Temperature: 100-150 °C

  • Mass Spectrometry Analysis:

    • Full Scan MS: Acquire data in the m/z range of 100-1500 to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with argon or nitrogen. Acquire the product ion spectrum to observe the characteristic fragmentation pattern (loss of sugar moieties).

High-Performance Liquid Chromatography (based on Aclacinomycin A analysis)[4]
  • Sample Preparation: Prepare stock solutions of this compound in methanol. Dilute with the mobile phase to create calibration standards and sample solutions. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.

  • Instrumentation: A standard HPLC system with a UV-Vis or fluorescence detector.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.03 M ammonium formate, pH 5.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection:

      • UV-Vis: Monitor at the wavelength of maximum absorbance (around 430 nm for anthracyclines).

      • Fluorescence: Excitation at ~435 nm and emission at ~505 nm.[4]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Nuclear Magnetic Resonance Spectroscopy (based on Aclacinomycin A analysis)[6]
  • Sample Preparation: Dissolve an adequate amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Experiments:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC).

  • Data Analysis: Analyze the spectra to assign all proton and carbon signals and compare the data with the known spectra of aclacinomycin A to confirm the absence of the carbomethoxy group and the overall structural integrity.

Visualization of the Confirmatory Workflow

G Confirmatory Analysis Workflow for this compound cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Final Confirmation Sample Sample HPLC_UV HPLC-UV/FLD (Purity & Quantification) Sample->HPLC_UV HRMS High-Resolution MS (Accurate Mass) HPLC_UV->HRMS Purified Fraction NMR 1D & 2D NMR (Unambiguous Structure) HPLC_UV->NMR Purified Sample MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS Confirmed_Structure Confirmed Structure of This compound MSMS->Confirmed_Structure NMR->Confirmed_Structure

References

Validating the Purity of 10-Decarbomethoxyaclacinomycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical methods for validating the purity of a 10-Decarbomethoxyaclacinomycin A sample, a potent anthracycline antibiotic. We present experimental data and detailed protocols to differentiate it from potential impurities.

Introduction to this compound and Purity Analysis

This compound belongs to the aclacinomycin family of antitumor antibiotics. Its complex structure necessitates rigorous analytical techniques to confirm its identity and quantify any impurities that may affect its efficacy and toxicity. The primary methods for purity validation of such complex molecules are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] HPLC provides quantitative information about the percentage of the main compound and its impurities, while NMR offers detailed structural confirmation.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for the unambiguous purity assessment of this compound. Below is a comparison of the data obtained from a hypothetical sample analysis.

Table 1: Purity Profile of this compound Sample by HPLC-MS

CompoundRetention Time (min)Area (%)[M+H]+ (m/z)
This compound 12.5 98.5 756.3
Impurity 1 (Aclacinomycin A)10.20.8814.3
Impurity 2 (Unknown)14.10.5728.2
Impurity 3 (Degradant)8.70.2698.3

Table 2: Key ¹H-NMR Chemical Shift Comparison

ProtonThis compound (δ, ppm)Aclacinomycin A (δ, ppm)
H-17.857.90
H-27.607.65
H-67.407.42
N(CH₃)₂2.302.32
OCH₃ (C4)3.953.98
OCH₃ (C10-COOCH₃)Not Applicable3.85

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Range: m/z 100-1000

Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase composition (70% A: 30% B).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structurally related impurities.

Instrumentation:

  • 500 MHz NMR spectrometer

Experimental Conditions:

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 25°C

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Sample Preparation:

  • Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Visualizing the Workflow and Pathway

The following diagrams illustrate the experimental workflow for purity validation and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Analysis cluster_results Results start This compound Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter dilute->filter hplc HPLC-MS Analysis filter->hplc nmr NMR Spectroscopy filter->nmr hplc_data Chromatogram & Mass Spectra Analysis hplc->hplc_data nmr_data Spectral Interpretation nmr->nmr_data purity Purity Assessment (%) hplc_data->purity structure Structural Confirmation nmr_data->structure signaling_pathway drug 10-Decarbomethoxy- aclacinomycin A dna DNA Intercalation drug->dna topo Topoisomerase II Inhibition drug->topo replication DNA Replication Block dna->replication topo->replication apoptosis Apoptosis replication->apoptosis

References

head-to-head comparison of 10-Decarbomethoxyaclacinomycin A with novel antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Novel Antibiotics in the Face of Evolving Resistance

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of antimicrobial resistance necessitates a continuous pipeline of novel antibiotics with diverse mechanisms of action. This guide provides a head-to-head comparison of several recently approved and late-stage clinical development antibiotics, offering a valuable resource for researchers and drug development professionals. While the initial topic of interest was "10-Decarbomethoxyaclacinomycin A," it is important to clarify that this compound is a precursor in the biosynthesis of aclacinomycin A, an anthracycline antibiotic primarily utilized for its antineoplastic properties in cancer chemotherapy. Its clinical application is not in the treatment of bacterial infections. Therefore, this guide will focus on a comparative analysis of novel, clinically relevant antibacterial agents.

The following sections present a detailed comparison of Lefamulin, Gepotidacin, Cefiderocol, Zevtera (ceftobiprole medocaril), Pivya (pivmecillinam), Exblifep (cefepime and enmetazobactin), and Orlynvah (sulopenem etzadroxil and probenecid). The comparison includes quantitative data on their in vitro activity, a summary of their mechanisms of action, and an overview of the experimental protocols from their pivotal clinical trials.

Comparative In Vitro Activity of Novel Antibiotics

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for the selected novel antibiotics against key Gram-positive and Gram-negative pathogens.

Table 1: In Vitro Activity against Gram-Positive Pathogens (MIC in µg/mL)

AntibioticOrganismMIC50MIC90
Lefamulin Staphylococcus aureus (MSSA)0.120.25
Staphylococcus aureus (MRSA)0.120.25
Streptococcus pneumoniae0.06 - 0.120.12 - 0.25[1][2][3]
Gepotidacin Staphylococcus aureus (all)0.250.5[4]
Streptococcus pneumoniae0.250.5[4]
Staphylococcus saprophyticus0.120.25
Zevtera (Ceftobiprole) Staphylococcus aureus (MRSA)11.5[5]
Streptococcus pneumoniae≤0.0150.5
Pivya (Pivmecillinam) Staphylococcus saprophyticus--
Exblifep (Cefepime/Enmetazobactam) Staphylococcus aureus (MSSA)24
Orlynvah (Sulopenem) Staphylococcus aureus (MSSA)≤0.060.12

Data for some antibiotic-organism pairs were not available in the searched literature.

Table 2: In Vitro Activity against Gram-Negative Pathogens (MIC in µg/mL)

AntibioticOrganismMIC50MIC90
Lefamulin Haemophilus influenzae0.51 - 2[1][6]
Moraxella catarrhalis0.060.12[1]
Gepotidacin Escherichia coli24[4][7][8][9]
Klebsiella pneumoniae48
Cefiderocol Escherichia coli0.250.5
Klebsiella pneumoniae0.1251[10]
Pseudomonas aeruginosa0.52[11]
Acinetobacter baumannii1128[10]
Zevtera (Ceftobiprole) Escherichia coli0.03>8
Klebsiella pneumoniae0.03>8
Pseudomonas aeruginosa2>8[5]
Pivya (Pivmecillinam) Escherichia coli12[12]
Proteus mirabilis--
Exblifep (Cefepime/Enmetazobactam) Escherichia coli≤0.060.25
Klebsiella pneumoniae≤0.060.5
Pseudomonas aeruginosa24
Orlynvah (Sulopenem) Escherichia coli0.121
Klebsiella pneumoniae0.120.5
Proteus mirabilis0.251

Data for some antibiotic-organism pairs were not available in the searched literature.

Mechanisms of Action and Cellular Pathways

Understanding the mechanism of action is crucial for predicting efficacy, potential for resistance, and synergy with other agents.

Lefamulin: A Pleuromutilin Inhibitor of Protein Synthesis

Lefamulin represents the first systemic pleuromutilin antibiotic for human use. It inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, a mechanism distinct from other ribosome-targeting antibiotics.[1]

Lefamulin_MOA cluster_ribosome Bacterial Ribosome (50S subunit) 50S_subunit Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Catalyzes peptide bond formation Lefamulin Lefamulin Lefamulin->50S_subunit Binds to PTC Inhibition Inhibition Lefamulin->Inhibition tRNA tRNA tRNA->50S_subunit Binds to A and P sites Inhibition->Protein_Synthesis Blocks protein elongation

Caption: Mechanism of action of Lefamulin.

Gepotidacin: A Novel Bacterial Topoisomerase Inhibitor

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[13] Its mechanism is distinct from that of fluoroquinolones.

Gepotidacin_MOA Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Gepotidacin->DNA_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) Gepotidacin->Topo_IV Inhibition Inhibition Gepotidacin->Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Negative supercoiling Topo_IV->DNA_Replication Decatenation Inhibition->DNA_Replication

Caption: Mechanism of action of Gepotidacin.

Cefiderocol: A Siderophore Cephalosporin

Cefiderocol employs a "Trojan horse" mechanism to enter bacterial cells. It chelates iron and is actively transported across the outer membrane via bacterial iron transport systems. Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[10]

Cefiderocol_MOA cluster_cell Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasmic Space PBPs Penicillin-Binding Proteins (PBPs) Periplasm->PBPs Cefiderocol binds Inhibition Inhibition Periplasm->Inhibition Inner_Membrane Inner Membrane Cefiderocol_Fe Cefiderocol-Iron Complex Iron_Transporter Iron Transporter Cefiderocol_Fe->Iron_Transporter Iron_Transporter->Periplasm Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Inhibition->Cell_Wall_Synthesis

Caption: Mechanism of action of Cefiderocol.

Zevtera, Pivya, Exblifep, and Orlynvah: Targeting the Bacterial Cell Wall

These four antibiotics, while belonging to different classes (cephalosporin, penicillin, and penem), share a common overarching mechanism of inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, they differ in their specific PBP targets, spectrum of activity, and, in the case of Exblifep and Orlynvah, the inclusion of a β-lactamase inhibitor or a pharmacokinetic enhancer, respectively.

Beta_Lactam_MOA cluster_antibiotics β-Lactam Antibiotics Zevtera Zevtera PBPs Penicillin-Binding Proteins (PBPs) Zevtera->PBPs Inhibition Inhibition Zevtera->Inhibition Pivya Pivya Pivya->PBPs Exblifep Exblifep Exblifep->PBPs Orlynvah Orlynvah Orlynvah->PBPs Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Inhibition->Cell_Wall_Synthesis

Caption: General mechanism of action for Zevtera, Pivya, Exblifep, and Orlynvah.

Experimental Protocols of Pivotal Clinical Trials

The efficacy and safety of these novel antibiotics were established in robust clinical trials. Below are summaries of the experimental protocols for their key studies.

Lefamulin: LEAP 1 and LEAP 2 Trials

The Lefamulin Evaluation Against Pneumonia (LEAP) 1 and 2 trials were phase 3, randomized, double-blind, non-inferiority studies designed to evaluate the efficacy and safety of lefamulin for the treatment of community-acquired bacterial pneumonia (CABP).[14][15][16][17][18][19]

  • Study Design:

    • LEAP 1: Randomized adults with PORT risk class ≥III to receive intravenous (IV) lefamulin (150 mg every 12 hours) or IV moxifloxacin (400 mg every 24 hours).[14][17][18][19] A switch to oral therapy was permitted after 6 doses based on predefined criteria.[14][17][18][19]

    • LEAP 2: Randomized adults with PORT risk class II, III, or IV to receive oral lefamulin (600 mg every 12 hours for 5 days) or oral moxifloxacin (400 mg every 24 hours for 7 days).[15][16][20]

  • Patient Population: Adults with a diagnosis of CABP, confirmed by radiography, with acute onset of symptoms and vital sign abnormalities.[15][16][20]

  • Primary Endpoint: The primary endpoint for FDA submission was early clinical response (ECR) at 96 hours after the first dose.[15][17][18] For the European Medicines Agency, the co-primary endpoints were investigator assessment of clinical response at test-of-cure (5-10 days after the last dose).[17][18]

Gepotidacin: EAGLE-2 and EAGLE-3 Trials

The EAGLE-2 and EAGLE-3 trials were phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority trials comparing oral gepotidacin to oral nitrofurantoin for the treatment of uncomplicated urinary tract infections (uUTIs) in female patients.[21][22][23][24]

  • Study Design: Female patients aged 12 years and older with symptoms of uUTI were randomized 1:1 to receive either oral gepotidacin (1500 mg twice daily for 5 days) or oral nitrofurantoin (100 mg twice daily for 5 days).[22][23]

  • Patient Population: Non-pregnant females with two or more symptoms of uUTI (dysuria, frequency, urgency, or lower abdominal pain) and evidence of urinary nitrite or pyuria.[22]

  • Primary Endpoint: The primary endpoint was the therapeutic response (success or failure) at the test-of-cure visit (day 10-13) in patients with a qualifying uropathogen susceptible to nitrofurantoin.[22]

Cefiderocol: CREDIBLE-CR and APEKS-cUTI Trials
  • CREDIBLE-CR: This was a phase 3, international, multicenter, randomized, open-label, pathogen-focused study evaluating cefiderocol in patients with serious infections caused by carbapenem-resistant Gram-negative bacteria.[25][26][27][28][29]

    • Study Design: Patients with nosocomial pneumonia, bloodstream infection/sepsis, or complicated urinary tract infection (cUTI) caused by carbapenem-resistant pathogens were randomized 2:1 to receive either cefiderocol or the best available therapy.[25][27][28]

    • Patient Population: Hospitalized adults with evidence of a carbapenem-resistant Gram-negative infection.[25][27][28]

    • Primary Endpoint: For nosocomial pneumonia and bloodstream infections/sepsis, the primary endpoint was clinical cure at the test-of-cure visit. For cUTI, it was microbiological eradication.[29]

  • APEKS-cUTI: This was a phase 2, randomized, double-blind study comparing the efficacy and safety of cefiderocol versus imipenem-cilastatin in patients with cUTI.[30][31][32][33][34]

    • Study Design: Hospitalized adult patients with cUTI, with or without pyelonephritis, were randomized to receive either cefiderocol (2g IV every 8 hours) or high-dose imipenem/cilastatin (1g/1g IV every 8 hours) for 7 to 14 days.[32][34]

    • Patient Population: Adults with a diagnosis of cUTI or acute uncomplicated pyelonephritis and a positive urine culture.[34]

    • Primary Endpoint: The primary endpoint was a composite of clinical and microbiological response at the test-of-cure visit.[34]

This guide provides a foundational comparison of these novel antibiotics. For more in-depth information, including detailed safety profiles, pharmacokinetic and pharmacodynamic properties, and full clinical trial results, readers are encouraged to consult the primary literature and regulatory documents.

References

A Comparative Analysis of 10-Decarbomethoxyaclacinomycin A: Evaluating Experimental Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the experimental data available for 10-Decarbomethoxyaclacinomycin A and its parent compound, Aclacinomycin A, against other established anthracycline antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as an anticancer agent. While specific experimental data for this compound is limited in publicly available literature, the extensive data on Aclacinomycin A serves as a primary reference point for its biological activity.

Quantitative Performance Comparison

The antitumor efficacy of Aclacinomycin A, the parent compound of this compound, has been evaluated in various preclinical models. The following tables summarize the key quantitative data, comparing its performance with the widely used anthracyclines, Doxorubicin and Daunorubicin.

Table 1: In Vitro Cytotoxicity (IC50)

CompoundA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)
Aclacinomycin A0.27 µM[1]0.32 µM[1]0.62 µM[1]
Doxorubicin~0.1 µM~0.5 µM~0.4 µM
Daunorubicin~0.2 µM~0.8 µM~0.6 µM

Note: IC50 values for Doxorubicin and Daunorubicin are approximate and can vary based on experimental conditions. They are provided for comparative purposes.

Table 2: In Vivo Antitumor Activity in Murine Leukemia Models

CompoundModelDosing (mg/kg, IP, daily)Outcome
Aclacinomycin ALeukemia P-3880.75 - 6[2]Dose-dependent tumor growth inhibition[2]
Aclacinomycin ALeukemia L-12100.6 - 20 (Oral, daily)[2]Antitumor effect observed[2]
DoxorubicinLeukemia L-1210Not specifiedGenerally more potent than Aclacinomycin A
DaunorubicinLeukemia L-1210Not specifiedSimilar degree of activity to Aclacinomycin A

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of anthracycline antibiotics.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., this compound) and reference compounds (e.g., Doxorubicin) are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

2. In Vivo Antitumor Activity in Murine Leukemia Model (P-388)

  • Animal Model: Female CDF1 mice are used.

  • Tumor Inoculation: Mice are inoculated intraperitoneally (IP) with 1 x 10^6 P-388 leukemia cells.

  • Compound Administration: Treatment with the test compound, reference compound, or vehicle control begins 24 hours after tumor inoculation. The compounds are administered intraperitoneally or orally daily for a specified period (e.g., 5-9 days).

  • Monitoring: The mice are monitored daily for signs of toxicity and survival. Body weight is recorded regularly.

  • Endpoint: The primary endpoint is the mean survival time (MST) of each group. The percentage increase in lifespan (% ILS) is calculated using the formula: (% ILS) = [(MST of treated group / MST of control group) - 1] x 100.

  • Statistical Analysis: The statistical significance of the difference in survival times between the treated and control groups is determined using appropriate statistical tests (e.g., log-rank test).

3. Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and reaction buffer (containing ATP and MgCl2).

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for 30-60 minutes.

  • Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA samples are subjected to agarose gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.

  • Analysis: Inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA compared to the control without the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway associated with the mechanism of action of this compound and related anthracyclines.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_data Data Analysis & Comparison cell_culture Cell Line Culture (e.g., A549, HepG2, MCF-7) cytotoxicity_assay Cytotoxicity Assay (MTT) Determine IC50 cell_culture->cytotoxicity_assay topo_inhibition Topoisomerase Inhibition Assay cytotoxicity_assay->topo_inhibition animal_model Murine Leukemia Model (e.g., P-388) topo_inhibition->animal_model Promising Candidates drug_administration Drug Administration (IP or Oral) animal_model->drug_administration survival_analysis Survival Analysis (% ILS) drug_administration->survival_analysis statistical_analysis Statistical Analysis survival_analysis->statistical_analysis comparison Comparison with Standard Drugs statistical_analysis->comparison

Caption: Experimental workflow for the validation of this compound.

signaling_pathway cluster_drug Drug Action cluster_nucleus Nucleus cluster_cellular_response Cellular Response drug This compound topo_ii Topoisomerase II drug->topo_ii Inhibits cleavable_complex Stabilized Cleavable Complex drug->cleavable_complex Stabilizes dna DNA topo_ii->dna Binds to dna->cleavable_complex Forms dna_breaks Double-Strand Breaks cleavable_complex->dna_breaks Leads to apoptosis Apoptosis dna_breaks->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_breaks->cell_cycle_arrest

Caption: Inhibition of Topoisomerase II signaling pathway by this compound.

References

Safety Operating Guide

Personal protective equipment for handling 10-Decarbomethoxyaclacinomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 10-Decarbomethoxyaclacinomycin A

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent compound requiring stringent safety protocols. Adherence to these procedures is vital to ensure personnel safety and prevent environmental contamination. Given its likely classification as a cytotoxic agent, all handling should be performed with the utmost care, assuming the compound is carcinogenic, mutagenic, and teratogenic.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to this compound. The following equipment is mandatory when handling the compound in any form (solid or solution).

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[1]Provides a robust barrier against dermal absorption. Double gloving minimizes contamination risk during glove removal.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from accidental splashes and spills.[2]
Eye Protection Chemical splash goggles or a full-face shield.[2][3]Protects eyes from splashes and aerosols. A face shield offers broader protection.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or higher, depending on the procedure and potential for aerosol generation.Prevents inhalation of airborne particles, especially when handling the powdered form of the compound.
Additional PPE Shoe covers and a hair cap.[3]Minimizes the tracking of contaminants outside of the designated handling area.
II. Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4][5]

A. Preparation and Reconstitution:

  • Preparation of Work Area: Before handling the compound, decontaminate the work surface within the chemical fume hood. Assemble all necessary materials, including the compound, solvents, pipettes, and waste containers.

  • Donning PPE: Put on all required PPE in the correct order (gown, hair cap, shoe covers, mask, eye protection, and then two pairs of gloves).

  • Handling the Compound:

    • Carefully open the container with the solid compound, avoiding any dispersal of powder.

    • Weigh the desired amount of the compound using a tared weigh boat.

    • To reconstitute, add the solvent slowly to the solid to avoid splashing.

    • Gently swirl or vortex the solution to ensure complete dissolution.

  • Post-Handling:

    • Securely cap the stock solution container and label it clearly with the compound name, concentration, date, and hazard symbols.

    • Wipe down the exterior of the container and all equipment used with a suitable deactivating agent (e.g., a high pH detergent), followed by 70% ethanol.

B. Experimental Use:

  • Transporting: When moving the stock solution outside of the chemical fume hood, use a secondary, sealed, and shatterproof container.

  • Cell Culture and In Vitro Assays:

    • Perform all additions of the compound to cell culture media or assay plates within a biological safety cabinet.

    • Use dedicated pipettes and tips for handling the compound.

    • After incubation, all treated media, plates, and consumables are considered cytotoxic waste.

  • In Vivo Studies:

    • Handle all animals dosed with this compound in a designated area.

    • Wear appropriate PPE when handling the animals and their waste products (bedding, feces, urine), as the compound and its metabolites may be excreted.[6]

    • All animal-related waste must be disposed of as cytotoxic waste.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Compound Unused or expired solid compound should be disposed of in its original container within a designated cytotoxic waste container.
Liquid Waste All solutions containing the compound, including treated cell culture media, should be collected in a clearly labeled, leak-proof hazardous waste container.
Contaminated Consumables Pipette tips, serological pipettes, culture plates, flasks, gloves, gowns, and any other materials that have come into contact with the compound must be placed in a designated cytotoxic waste container.
Sharps Needles and syringes used for injections must be disposed of in a sharps container specifically designated for cytotoxic waste.

All cytotoxic waste must be collected and disposed of by a certified hazardous waste management company in accordance with local, state, and federal regulations.

IV. Emergency Procedures

A. Spills:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.

  • Don PPE: If not already wearing it, don the full set of recommended PPE.

  • Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials using scoops or forceps and place them in a cytotoxic waste container.

  • Decontamination: Clean the spill area with a deactivating solution, followed by 70% ethanol.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

B. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Visual Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

PPE_Donning_Sequence Start Start Gown 1. Gown Start->Gown HairCap 2. Hair Cap Gown->HairCap ShoeCovers 3. Shoe Covers HairCap->ShoeCovers Mask 4. Mask/Respirator ShoeCovers->Mask EyeProtection 5. Eye Protection Mask->EyeProtection Gloves 6. Double Gloves EyeProtection->Gloves End Ready for Handling Gloves->End

Caption: PPE Donning Sequence

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_Disposal Waste Disposal PrepArea Decontaminate Work Area DonPPE Don Full PPE PrepArea->DonPPE Weigh Weigh Compound DonPPE->Weigh Reconstitute Reconstitute Solution Weigh->Reconstitute Label Label and Secure Container Reconstitute->Label Segregate Segregate Cytotoxic Waste Label->Segregate Dispose Dispose via Certified Vendor Segregate->Dispose

Caption: General Handling and Disposal Workflow

Spill_Response_Plan Spill Spill Occurs Evacuate 1. Evacuate & Secure Area Spill->Evacuate DonPPE 2. Don Full PPE Evacuate->DonPPE Contain 3. Contain Spill DonPPE->Contain Cleanup 4. Clean Up Contaminated Material Contain->Cleanup Decontaminate 5. Decontaminate Area Cleanup->Decontaminate Report 6. Report Spill Decontaminate->Report End Response Complete Report->End

Caption: Emergency Spill Response Plan

References

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